[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-3-phenylcyclohexa-2,5-diene-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-13(2)8-9-14(15,16)10-12(13)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGRPYLKBAAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1C2=CC=CC=C2)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol
An In-depth Technical Guide to 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol (CAS No. 612-84-0). The information is intended to support research, development, and application of this compound in various scientific fields, including drug discovery.
Chemical Identity and Physical Properties
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol, also known as 4,4'-dihydroxy-3,3'-dimethylbiphenyl, is a biphenolic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol .[1][2][3][4][5] The structure of the molecule consists of two phenol rings connected by a carbon-carbon single bond, with a methyl group attached to each ring at the 3 and 3' positions.
Table 1: Physical and Chemical Properties of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol
| Property | Value | Source(s) |
| CAS Number | 612-84-0 | [1][2][4][5] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 214.26 g/mol | [1][2][3][4][5] |
| Melting Point | 156 °C | [3] |
| Boiling Point | 351.0 ± 37.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water. Soluble in ethanol and benzene.[6] | [6] |
| pKa (Predicted) | 9.86 ± 0.35 | [3] |
| LogP (Predicted) | 3.38 | [3] |
| Appearance | White crystalline solid | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons. Aromatic protons typically appear in the range of 7.31–8.23 ppm. The hydroxyl (-OH) protons can be observed around 2.86 ppm, and the aliphatic methyl (-CH₃) protons will have a characteristic chemical shift.[6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the different carbon environments within the molecule. Aromatic carbons are typically observed between 115.5 and 153.8 ppm.[6] The carbons of the methyl groups will have a distinct chemical shift in the aliphatic region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol is characterized by the following absorption bands:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl groups.
-
C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.
-
C-O Stretching: A band in the 1200-1300 cm⁻¹ region indicates the C-O stretching of the phenol group.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol would be observed at an m/z ratio corresponding to its molecular weight (214.26). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the biphenyl linkage.
Experimental Protocols
Synthesis of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol
A common method for the synthesis of biphenols is through a dealkylation reaction of a protected precursor. A detailed protocol for a similar compound, 3,3'-dimethoxybiphenyl, involves deamination of o-dianisidine followed by demethylation.[7] A more direct synthesis for 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol involves the dealkylation of 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl.
Synthesis via Dealkylation:
-
Reaction: The synthesis can be achieved by the dealkylation of a tert-butyl protected biphenol derivative in the presence of an acid catalyst.
-
Starting Material: 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl.
-
Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used.
-
Solvent: A high-boiling point saturated or alicyclic hydrocarbon can be used as the solvent.
-
Procedure: The protected biphenol is heated with the acid catalyst in the chosen solvent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
-
Solvent Selection: A suitable solvent or solvent pair should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallization of biphenolic compounds.[6]
-
Procedure:
-
Dissolve the crude 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol in a minimum amount of hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals, for example, in a vacuum oven.[8]
-
Biological Activity and Potential Applications in Drug Development
While specific studies on the biological activity of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol are limited, the broader class of biphenyl derivatives has shown a wide range of pharmacological activities.
Antioxidant Activity
Phenolic compounds, including biphenols, are known for their antioxidant properties. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant potential of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[9]
Anticancer Activity
Several studies have investigated the cytotoxic effects of substituted biphenyls against various cancer cell lines. For instance, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol has demonstrated cytotoxic effects on hepatocellular carcinoma cell lines by inducing cell cycle arrest and apoptosis.[1][7][10] It is plausible that 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol may also exhibit anticancer properties, which warrants further investigation.
Enzyme Inhibition
Biphenyl derivatives have been explored as enzyme inhibitors. For example, some biphenyl compounds have been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. The potential of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol to inhibit specific enzymes could be a valuable area of research for drug development.
Nuclear Receptor Interaction
Nuclear receptors are a class of proteins that regulate gene expression and are important drug targets. Some biphenyl compounds have been designed as ligands for nuclear receptors, acting as either agonists or antagonists.[11] The structural similarity of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol to some known nuclear receptor ligands suggests that it could potentially interact with these receptors.
Conclusion
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol is a biphenolic compound with potential applications in various fields, including medicinal chemistry. This guide has summarized its key physical and chemical properties, provided an overview of its spectral characteristics, and outlined potential synthetic and purification methods. While specific biological data for this compound is limited, related structures show promise as antioxidant, anticancer, and enzyme-inhibiting agents. Further research is warranted to fully elucidate the biological activities and therapeutic potential of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.
References
- 1. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | C14H14O2 | CID 69167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol synthesis - chemicalbook [chemicalbook.com]
- 4. 612-84-0|3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol|BLD Pharm [bldpharm.com]
- 5. 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol, CasNo.612-84-0 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a biphenyl derivative of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, potential synthetic routes, and prospective applications in drug discovery, with a focus on its role as a structural scaffold and its potential antioxidant properties.
Chemical Identity
-
IUPAC Name: 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol[1]
-
Chemspace ID: CSCS00010663754[1]
-
MFCD Number: MFCD24718209[1]
Molecular Formula: C₁₄H₁₄O₂ Molecular Weight: 214.26 g/mol
Physicochemical Properties
Direct experimental data for 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol is limited. However, the physicochemical properties can be estimated and compared with its isomers to provide valuable context for research and development. The biphenyl core imparts a degree of rigidity and hydrophobicity, while the hydroxyl groups can participate in hydrogen bonding and may be sites of metabolic activity.[2]
| Property | 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol (Predicted/Comparative) | 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol (CAS 612-84-0)[3][4] | 2,2'-Dimethylbiphenyl (CAS 605-39-0) | Biphenyl (CAS 92-52-4)[5] |
| Molecular Weight | 214.26 g/mol | 214.26 g/mol | 182.26 g/mol | 154.21 g/mol |
| Melting Point | Data not available | 163-166 °C | 18-19 °C | 69.2 °C |
| Boiling Point | Data not available | 382.7 °C (predicted) | 272 °C | 255 °C |
| LogP (calculated) | ~3.5-4.0 | 3.68 (predicted) | 4.3 | 3.9 |
| Solubility | Poorly soluble in water; soluble in organic solvents. | Insoluble in water | Insoluble in water | Insoluble in water |
| Appearance | Likely a crystalline solid. | Off-white to beige crystalline powder. | Colorless liquid. | Colorless to pale-yellow crystals. |
Experimental Protocols: Synthesis
A specific, validated experimental protocol for the synthesis of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol is not readily found in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted biphenyls, such as the Suzuki or Ullmann coupling reactions.[2][6] Below is a representative protocol adapted from known procedures for similar compounds.
Representative Synthesis via Suzuki Coupling:
The synthesis would involve the palladium-catalyzed cross-coupling of a boronic acid derivative of one phenyl ring with a halide derivative of the other.
Step 1: Preparation of Precursors
-
2-Bromo-4-methoxytoluene: Commercially available or synthesized from 4-methoxytoluene via bromination.
-
(5-methoxy-2-methylphenyl)boronic acid: Prepared from 2-bromo-4-methoxytoluene via lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Step 2: Suzuki Coupling Reaction
-
To a reaction vessel, add (5-methoxy-2-methylphenyl)boronic acid (1.0 eq), 2-bromo-4-methoxytoluene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl.
Step 3: Demethylation to Yield the Final Product
-
The crude 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl is dissolved in a suitable solvent such as dichloromethane (DCM).
-
The solution is cooled in an ice bath.
-
A demethylating agent, such as boron tribromide (BBr₃) (2.2 eq), is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of water or methanol.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product, 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol, is purified by column chromatography or recrystallization.
Diagram of Representative Synthetic Workflow
Caption: A representative workflow for the synthesis of the target compound.
Applications in Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[7] The structural rigidity and the ability to position substituents in defined spatial orientations make it an excellent core for designing molecules that can interact with biological targets such as enzymes and receptors.
Potential as a Kinase Inhibitor Scaffold: The biphenyl moiety is a key component in a number of kinase inhibitors.[8][9][10] The two phenyl rings can be functionalized to interact with different pockets within the ATP-binding site of a kinase. The hydroxyl groups on the 3 and 3' positions of the target molecule could serve as crucial hydrogen bond donors, anchoring the molecule in the active site. The methyl groups at the 6 and 6' positions can provide steric hindrance that may enforce a specific dihedral angle between the phenyl rings, which can be exploited to achieve selectivity for a particular kinase.
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties.[11][12][13][14] They can act as radical scavengers by donating a hydrogen atom from a hydroxyl group to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance. Biphenyl diols, having two phenolic hydroxyl groups, are expected to exhibit significant antioxidant activity. This can be beneficial in disease states associated with oxidative stress, such as inflammation, neurodegenerative diseases, and cancer.
Potential Signaling Pathway Involvement
Given the antioxidant potential of phenolic compounds, 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol could play a role in mitigating cellular damage caused by oxidative stress. A hypothetical signaling pathway illustrating this is presented below.
Diagram of Hypothetical Antioxidant Signaling Pathway
Caption: A potential mechanism of antioxidant action for the title compound.
References
- 1. 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol - C14H14O2 | CSCS00010663754 [chem-space.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol synthesis - chemicalbook [chemicalbook.com]
- 4. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | C14H14O2 | CID 69167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 13. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 14. jscholarpublishers.com [jscholarpublishers.com]
A Technical Guide to the Solubility Profile of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility profile of the organic compound [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. A thorough review of available scientific literature indicates that specific quantitative solubility data for this compound in various organic solvents is not readily published. Consequently, this document provides a comprehensive, generalized experimental protocol for determining the solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, enabling researchers to generate this critical data in-house. The methodologies outlined are standard practices in chemical and pharmaceutical research.
Solubility Data for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
As of the date of this guide, specific quantitative solubility data for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in common organic solvents has not been found in a survey of publicly available literature. Researchers are encouraged to use the experimental protocols provided in this guide to determine the solubility profile according to their specific needs. The following table is provided as a template for recording experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1] This method involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached.
2.1. Materials and Equipment
-
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (solid)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
2.2. Procedure
-
Preparation: Add an excess amount of solid [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. To separate the solid from the saturated solution, centrifuge the vials.[1]
-
Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]
-
Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent. Analyze the diluted sample using a calibrated HPLC or another suitable analytical method to determine the concentration of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.[1]
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.[1]
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining the equilibrium solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- using the shake-flask method.
Factors Influencing Solubility in Organic Solvents
The principle of "like dissolves like" is a guiding concept in predicting solubility.[1] This means that a solute will have higher solubility in a solvent with similar polarity. For [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, which possesses both nonpolar (biphenyl backbone, methyl groups) and polar (hydroxyl groups) characteristics, its solubility will vary across different types of organic solvents:
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl groups of the compound, which may lead to good solubility.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents have dipole moments and can interact with the polar parts of the molecule, potentially leading to significant solubility.
-
Nonpolar Solvents (e.g., toluene, hexane): The nonpolar biphenyl backbone will favor interaction with nonpolar solvents, though the polar hydroxyl groups may limit solubility.
The interplay of these factors makes experimental determination of solubility essential for obtaining accurate data for specific applications in research and development.
References
Spectroscopic and Analytical Profile of 6,6'-Dimethyl-[1,1'-Biphenyl]-3,3'-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for data acquisition. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Compound Overview
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a biphenyl derivative with the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Structure |
|
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of its functional groups and overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | m | 2H | Ar-H (H4, H4') |
| ~ 6.8 - 7.0 | m | 4H | Ar-H (H2, H2', H5, H5') |
| ~ 4.5 - 5.5 | br s | 2H | Ar-OH |
| ~ 2.1 - 2.3 | s | 6H | Ar-CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 158 | C-OH (C3, C3') |
| ~ 138 - 141 | C-C (C1, C1') |
| ~ 130 - 133 | C-CH₃ (C6, C6') |
| ~ 128 - 130 | Ar-CH (C4, C4') |
| ~ 120 - 123 | Ar-CH (C2, C2') |
| ~ 115 - 118 | Ar-CH (C5, C5') |
| ~ 18 - 22 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch (CH₃) |
| 1580 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1150 - 1250 | Strong | C-O stretch (phenolic) |
| 800 - 880 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 214 | [M]⁺, Molecular ion |
| 199 | [M - CH₃]⁺, Loss of a methyl group |
| 181 | [M - CH₃ - H₂O]⁺, Loss of methyl and water |
| 93 | [C₆H₅O]⁺, Phenoxy cation fragment[1][2] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Instrumentation : The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Solid (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a FT-IR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition (ESI) :
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Acquire data in both positive and negative ion modes to determine the best ionization.
-
Typical mass range: m/z 50-500.
-
-
Data Acquisition (EI) :
-
Introduce the sample via a direct insertion probe or gas chromatography (GC-MS).
-
The standard electron energy is 70 eV.
-
-
Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Unlocking Potential: A Technical Guide to the Research Applications of Substituted Biphenyl Diols
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenyl diols represent a versatile class of organic compounds with significant and expanding applications across medicinal chemistry, materials science, and asymmetric catalysis. Their rigid, chiral backbone, coupled with the tunable electronic and steric properties afforded by various substitutions, makes them privileged scaffolds in the design of novel functional molecules. This technical guide provides an in-depth overview of the core research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.
Medicinal Chemistry: Targeting Nuclear Receptors
Substituted biphenyl diols have emerged as promising ligands for a range of nuclear receptors, which are critical targets in drug discovery for metabolic diseases, inflammation, and cancer. The biphenyl scaffold can mimic the endogenous ligands of these receptors, leading to potent and selective modulation of their activity.
Retinoid X Receptor (RXR) Ligands
The Retinoid X Receptor (RXR) is a master regulator of numerous physiological processes, forming heterodimers with other nuclear receptors such as Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Farnesoid X Receptor (FXR).[1] Substituted biphenyls have been investigated as a novel chemotype for RXR modulators, offering the potential for subtype and heterodimer-selective ligands with improved safety profiles.[1]
Table 1: Representative Substituted Biphenyl Carboxylates as RXR Ligands
| Compound | Structure | RXRα EC₅₀ (µM) | RXRβ EC₅₀ (µM) | RXRγ EC₅₀ (µM) |
| Bexarotene (Targretin®) | A pan-agonist for RXRs | Potent agonist | Potent agonist | Potent agonist |
| Biphenyl-4-carboxylate | Inactive up to 30 µM | Inactive up to 30 µM | Inactive up to 30 µM | Inactive up to 30 µM |
| 3'-Methylbiphenyl-4-carboxylate | Inactive up to 30 µM | Inactive up to 30 µM | Inactive up to 30 µM | Inactive up to 30 µM |
Note: Data for specific substituted biphenyl diols as RXR ligands with precise IC50/EC50 values is often proprietary or presented in broader structure-activity relationship studies. The table above illustrates the principle of how substitutions on the biphenyl scaffold influence RXR activity.
RXR Signaling Pathway
The binding of a ligand, such as a substituted biphenyl diol, to the ligand-binding domain (LBD) of RXR induces a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which then initiates the transcription of target genes.
References
In-depth Technical Guide: Thermal Stability and Degradation Profile of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, including biphenyl, cresols (methylphenols), and substituted biphenyl diols, to project a theoretical thermal behavior profile. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to facilitate future empirical studies. This document aims to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of this and similar chemical entities.
Introduction
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a substituted biphenyl diol, possesses a molecular structure that suggests a combination of thermal characteristics derived from its constituent functional groups: the biphenyl backbone, hydroxyl groups, and methyl groups. The biphenyl structure is known for its high thermal stability, a quality that is often leveraged in applications such as heat transfer fluids.[1][2] However, the presence of hydroxyl and methyl substituents is expected to influence its thermal decomposition profile, likely initiating degradation at temperatures lower than that of the parent biphenyl molecule. Understanding the thermal liability of this compound is critical for defining its storage conditions, processing parameters, and potential degradation pathways, which is of paramount importance in pharmaceutical development and material science.
Predicted Thermal Stability
Based on the analysis of structurally analogous compounds, the thermal stability of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- can be estimated.
-
Biphenyl: The foundational structure, biphenyl, is recognized as one of the most thermally stable organic compounds, a property attributed to the strength of the aromatic C-C and C-H bonds.[1]
-
Cresols (Methylphenols): The presence of hydroxyl and methyl groups on a benzene ring, as in cresols, generally lowers the thermal stability compared to benzene. The thermal decomposition of cresols can lead to the formation of phenol, toluene, benzene, and various gaseous products through demethylation and dehydroxylation reactions.[3]
-
Hindered Phenols: The methyl groups ortho to the hydroxyl groups in the target molecule create steric hindrance. Hindered phenolic compounds are often used as antioxidants due to their ability to scavenge free radicals, which can influence their thermal degradation mechanism.[4][5][6] The initial decomposition may be dictated by the homolytic cleavage of the O-H bond.
Considering these factors, it is anticipated that the thermal decomposition of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- will initiate at a temperature lower than that of unsubstituted biphenyl but may exhibit a degree of stability due to the hindered phenol-like structures. The decomposition is likely to be a multi-step process.
Data Presentation: Predicted Thermal Events
The following table summarizes the predicted thermal events for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- based on theoretical considerations. These values should be confirmed by empirical data.
| Thermal Event | Predicted Temperature Range (°C) | Technique | Anticipated Observation |
| Melting Point | 150 - 250 | DSC | Endothermic peak corresponding to the solid-to-liquid phase transition. The exact temperature will depend on crystalline structure and purity. |
| Onset of Decomposition | 250 - 350 | TGA | Initial mass loss, likely corresponding to the loss of labile groups such as hydroxyl or methyl radicals. |
| Major Decomposition | 350 - 500 | TGA | Significant and rapid mass loss as the biphenyl backbone begins to break down. |
| Final Decomposition | > 500 | TGA | Slower mass loss leading to the formation of a stable char residue. |
Experimental Protocols
To empirically determine the thermal stability and degradation profile of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass due to decomposition and to quantify this mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or platinum TGA pan.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air or oxygen) can also be performed to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect other thermal events such as glass transitions or polymorphic transformations.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.
-
Hold for 2 minutes.
-
Cool down to 25 °C at a rate of 10 °C/min.
-
Perform a second heating scan under the same conditions to observe any changes in the thermal profile after the initial melt.
-
-
Data Analysis: Identify endothermic and exothermic peaks. The melting point is determined as the onset or peak of the melting endotherm. The area under the melting peak corresponds to the heat of fusion.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of the compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis tube.
-
Pyrolysis:
-
Set the pyrolysis temperature to correspond to the major decomposition stages identified by TGA (e.g., 350 °C, 450 °C, and 600 °C).
-
Perform flash pyrolysis for a short duration (e.g., 10-20 seconds).
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 300 °C at 10 °C/min, and a final hold for 10 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the thermal analysis of the target compound.
Predicted Thermal Degradation Pathway
Caption: A predicted thermal degradation pathway for the title compound.
Predicted Degradation Profile
The thermal degradation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is likely to proceed through a free-radical mechanism.
-
Initiation: At lower temperatures, the initial bond scission is expected to occur at the weakest bonds. The O-H bond of the hydroxyl group is a likely candidate for initial homolytic cleavage, forming a phenoxy radical. Alternatively, cleavage of a methyl group C-C bond could occur.
-
Propagation: The initially formed radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, demethylation, and rearrangement. This can lead to the formation of a complex mixture of smaller molecules.
-
Fragmentation: As the temperature increases, the biphenyl C-C bond linking the two aromatic rings may rupture, leading to the formation of substituted phenol and cresol-like fragments. Further degradation of these fragments would produce smaller aromatic hydrocarbons like benzene and toluene, as well as gaseous products such as carbon monoxide, carbon dioxide, methane, and water.[3][7]
-
Termination: At very high temperatures, the aromatic fragments will likely polymerize and condense to form a stable carbonaceous char.
The specific distribution of degradation products will be highly dependent on the experimental conditions, particularly the temperature, heating rate, and atmosphere. Py-GC-MS analysis is crucial for elucidating the exact nature of these products.
Conclusion
While direct experimental data on the thermal stability and degradation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is not currently available in the public domain, a theoretical profile can be constructed based on the known behavior of its structural components. The compound is predicted to have moderate thermal stability, with decomposition likely initiating in the 250-350 °C range. The degradation pathway is expected to be complex, involving the initial loss of hydroxyl and methyl groups, followed by the fragmentation of the biphenyl core at higher temperatures.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of the thermal properties of this compound. Such data is essential for ensuring its safe handling, effective formulation, and for predicting its long-term stability in various applications, particularly within the pharmaceutical and materials science industries. It is strongly recommended that these experimental studies be conducted to validate and refine the theoretical profile presented herein.
References
- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stabilization-technologies.com [stabilization-technologies.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
An Application Note and Detailed Protocol for the Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a valuable biphenyl scaffold for applications in medicinal chemistry and materials science. The synthesis is achieved through the oxidative coupling of 2-methylphenol (o-cresol) using iron(III) chloride as an oxidizing agent. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and facilitate adoption by researchers in the field.
Introduction
Biphenyl derivatives are a cornerstone in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The specific compound, [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, offers a rigid, chiral backbone with functional hydroxyl groups amenable to further chemical modification. This protocol details a reliable and accessible method for its synthesis via the oxidative coupling of o-cresol, a readily available starting material.
Experimental Protocol
This protocol is based on the oxidative coupling of phenolic compounds, a well-established method for the formation of C-C bonds.
Materials:
-
2-Methylphenol (o-cresol)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylphenol (5.41 g, 50 mmol) in 100 mL of dichloromethane. Stir the solution at room temperature until the o-cresol is completely dissolved.
-
Preparation of Oxidant Solution: In a separate flask, prepare a solution of anhydrous iron(III) chloride (8.11 g, 50 mmol) in 50 mL of dichloromethane.
-
Addition of Oxidant: Add the iron(III) chloride solution dropwise to the stirred solution of o-cresol over a period of 30 minutes using a dropping funnel. The reaction is exothermic, and a color change to dark brown or black is expected.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
Quenching: Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane).
-
Product Isolation: Collect the fractions containing the desired product (monitor by TLC) and evaporate the solvent to yield pure [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as a solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
| Parameter | Value |
| Reactants | |
| 2-Methylphenol (o-cresol) | 5.41 g (50 mmol) |
| Iron(III) chloride | 8.11 g (50 mmol) |
| Solvent | |
| Dichloromethane | 150 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Product | |
| Theoretical Yield | 5.36 g |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent | Hexane/Ethyl Acetate Gradient |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Application Notes & Protocols: Purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. For [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a compound with a semi-rigid biphenyl core and polar hydroxyl groups, selecting an appropriate solvent is crucial for achieving high purity and yield. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This document provides detailed protocols for single-solvent and two-solvent recrystallization methods applicable to the purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. Biphenyl compounds are typically non-polar, however, the hydroxyl groups in [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- increase its polarity. Therefore, solvents of intermediate polarity or mixed solvent systems are often effective. A general guideline is that "like dissolves like"; solvents containing hydroxyl groups may be good candidates.[1]
Initial solvent screening should be performed on a small scale to identify a suitable system. Common solvents to consider for biphenyl-type compounds include ethanol, methanol/dichloromethane, ethyl acetate, and acetone.[2] For bisphenol compounds, a mixture of toluene and water has been used in an azeotropic distillation approach to induce crystallization.[3][4]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Ethanol | Contains a hydroxyl group, often effective for moderately polar compounds. | Moderate solubility at room temperature, high solubility when hot. |
| Methanol / Dichloromethane | A polar/non-polar mixture that can be fine-tuned. | Good solvating power for a range of polarities. |
| Ethyl Acetate | A moderately polar solvent. | Often a good choice for compounds with ester-like or moderately polar features. |
| Acetone | A polar aprotic solvent. | Can be effective if the compound is insoluble in it.[2] |
| Toluene / Hexane | A non-polar/non-polar mixture for two-solvent recrystallization. | The compound should be soluble in hot toluene and insoluble in hexane. |
| Water | Due to the hydroxyl groups, solubility in hot water should be tested.[1] | Low solubility at room temperature, potentially higher when hot. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility curve for the target compound is identified.
Materials:
-
Crude [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[5]
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. Pre-warm a funnel and a receiving flask with a small amount of hot solvent to prevent premature crystallization.[6] Quickly filter the hot solution.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single suitable solvent can be found. It employs a pair of miscible solvents: one in which the compound is soluble (solvent #1) and another in which it is insoluble (solvent #2).[6]
Materials:
-
Crude [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
-
Solvent #1 (e.g., hot Toluene)
-
Solvent #2 (e.g., Hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent (solvent #1) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (solvent #2) dropwise until the solution becomes faintly cloudy, indicating the saturation point.[6]
-
Clarification: Add a few drops of the hot "good" solvent (solvent #1) until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent (solvent #2).
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The success of the recrystallization should be evaluated by measuring the yield and purity of the final product.
Table 2: Recrystallization Data for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
| Experiment ID | Crude Mass (g) | Recrystallization Solvent(s) | Volume of Solvent(s) (mL) | Final Mass (g) | % Yield | Melting Point (°C) | Purity (e.g., by HPLC, NMR) |
Troubleshooting
-
Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it has "oiled out." This can occur if the boiling point of the solvent is higher than the melting point of the compound or if cooling is too rapid. To remedy this, reheat the solution to redissolve the oil, add more solvent, and cool more slowly.[5]
-
No Crystal Formation: If no crystals form after cooling, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then try cooling again.[5] Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[5]
Visualizations
Caption: Workflow for the purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- by recrystallization.
References
Application Note: HPLC Method Development for the Analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
Audience: Researchers, scientists, and drug development professionals.
Introduction
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, also known as 6,6'-bi-m-cresol, is a biphenyl compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this analyte is crucial for research, development, and quality control purposes. This application note provides a comprehensive protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. The described methodology is based on reversed-phase chromatography, a widely used technique for the separation of non-polar and moderately polar compounds.[1]
Physicochemical Properties of the Analyte
-
Polarity: The presence of two hydroxyl groups imparts some polarity, but the biphenyl and dimethyl groups contribute to its overall non-polar character. This makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The biphenyl ring system is a strong chromophore, suggesting good UV absorbance. The absorption maxima are expected to be in the range of 250-280 nm, similar to other biphenyl compounds.[2][3]
-
Solubility: The compound is expected to be soluble in organic solvents like methanol and acetonitrile and sparingly soluble in water.
Experimental Protocols
This section details the recommended materials and a systematic approach for the development of an HPLC method for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
1. Materials and Reagents
-
Analyte: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- standard of known purity.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Mobile Phase Additives (Optional): Trifluoroacetic acid (TFA) or phosphoric acid.[4][5]
-
Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Standard Solution Preparation
Prepare a stock solution of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- at a concentration of 1 mg/mL in methanol or acetonitrile. From this stock, prepare working standards in the desired mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC Method Development Workflow
The following workflow provides a systematic approach to developing and optimizing the HPLC method.
Caption: Workflow for HPLC Method Development.
4. Initial HPLC Conditions (Starting Point)
Based on methods for similar compounds, the following starting conditions are recommended:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or scan for λmax)[2] |
5. Method Optimization Strategy
-
Column Selection: If the peak shape or resolution is not optimal on a C18 column, a Biphenyl column may provide alternative selectivity for this class of compounds.[2]
-
Mobile Phase: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape for aromatic compounds. If peak tailing is observed, the addition of a small amount of acid (e.g., 0.1% TFA or phosphoric acid) to the mobile phase can improve peak symmetry.[4][5]
-
Gradient/Isocratic Elution: Start with a broad gradient to determine the approximate elution time of the analyte. Based on the results, a shallower gradient or an isocratic method can be developed for faster analysis and better resolution from any impurities.
-
Detection Wavelength: Use a DAD to determine the wavelength of maximum absorbance (λmax) for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- to ensure the highest sensitivity.
Data Presentation
The following tables should be used to summarize the data obtained during method development and validation.
Table 1: HPLC Method Development Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |
| Column | C18 | Biphenyl | - | |
| Mobile Phase | Acetonitrile/Water | Methanol/Water | - | |
| Gradient | 50-90% B in 15 min | 60-80% B in 10 min | Isocratic 70% B | |
| Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 | |
| Temperature (°C) | 25 | 30 | 35 |
Table 2: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | |
| Range (µg/mL) | - | |
| Precision (%RSD) | < 2% | |
| Accuracy (% Recovery) | 98-102% | |
| Limit of Detection (LOD) (µg/mL) | - | |
| Limit of Quantification (LOQ) (µg/mL) | - |
Conclusion
This application note provides a comprehensive framework for the development of a robust and reliable HPLC method for the analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. By following the outlined experimental protocols and method development workflow, researchers can establish a suitable analytical method for their specific needs. The provided tables and diagrams serve as valuable tools for organizing experimental data and visualizing the logical progression of method development.
References
- 1. scielo.br [scielo.br]
- 2. HPLC Analysis of Substituted Aromatic Compounds on Ascentis® Express Biphenyl application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of m-Cresol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as a monomer in the synthesis of high-performance polymers. This document outlines detailed experimental protocols for the preparation of polyesters and polycarbonates, summarizes key quantitative data for analogous polymer systems, and presents visual workflows to guide researchers in their polymerization experiments. The unique sterically hindered biphenyl structure of this monomer imparts notable properties to the resulting polymers, including enhanced thermal stability, solubility, and specific optical characteristics, making them attractive for applications in advanced materials and potentially in drug delivery systems.
Overview of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in Polymerization
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a substituted aromatic diol with a rigid and non-coplanar structure. The presence of methyl groups in the ortho positions to the hydroxyl groups introduces steric hindrance, which can influence polymer chain packing and solubility. This monomer is particularly suitable for polycondensation reactions to form polyesters and polycarbonates. The resulting polymers often exhibit high glass transition temperatures (Tg), excellent thermal stability, and good solubility in common organic solvents, which are desirable properties for processing and various applications.
Potential Applications
Polymers derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are expected to find utility in several advanced applications:
-
Gas Separation Membranes: The intrinsic microporosity arising from the inefficient chain packing of polymers containing substituted biphenyl units can be leveraged for creating highly permeable and selective gas separation membranes.[1]
-
High-Performance Engineering Plastics: The rigidity and thermal stability imparted by the biphenyl moiety make these polymers suitable for applications requiring robust materials that can withstand harsh conditions.
-
Optoelectronic Materials: The introduction of specific functional groups can lead to polymers with tailored optical and electronic properties for use in devices such as flexible displays and sensors.
-
Drug Delivery Matrices: The controlled synthesis of biodegradable polyesters from this monomer could yield materials for creating biocompatible and biodegradable drug delivery systems.
Quantitative Data Summary
The following tables summarize typical quantitative data for polyesters and polycarbonates synthesized from structurally similar bisphenols. This data is provided for comparative purposes to guide researchers in their expectations for polymers derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Table 1: Typical Properties of Aromatic Polyesters Derived from Bisphenols
| Property | Terephthaloyl Chloride Co-monomer | Isophthaloyl Chloride Co-monomer | Reference |
| Inherent Viscosity (dL/g) | 0.51 - 0.64 | 0.51 - 0.64 | [2] |
| Number Average Molecular Weight (Mn, g/mol ) | 17,390 - 41,430 | 17,390 - 41,430 | [2] |
| Glass Transition Temperature (Tg, °C) | 201 - 267 | 201 - 267 | [2] |
| 10% Weight Loss Temperature (Td10, °C) | 453 - 485 | 453 - 485 | [2] |
| Solubility | Soluble in chloroform, dichloromethane, THF | Soluble in chloroform, dichloromethane, THF | [2] |
Table 2: Typical Properties of Polycarbonates Derived from Bisphenols via Melt Transesterification
| Property | Value Range | Reference |
| Number Average Molecular Weight (Mn, g/mol ) | Up to 8,500 (enzymatic) | [3] |
| Glass Transition Temperature (Tg, °C) | 180 - 250 (estimated) | - |
| 10% Weight Loss Temperature (Td10, °C) | > 450 (estimated) | - |
| Solubility | Soluble in chlorinated solvents, THF, NMP | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters and polycarbonates using [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as the diol monomer.
Synthesis of Aromatic Polyesters via Interfacial Polycondensation
This protocol describes a general method for synthesizing aromatic polyesters by reacting [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- with an aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride.[2]
Materials:
-
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
-
Terephthaloyl chloride or Isophthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Distilled water
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve a specific molar amount of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and the phase-transfer catalyst in an aqueous solution of NaOH.
-
In a separate beaker, dissolve an equimolar amount of the diacid chloride in dichloromethane.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Add the organic solution to the aqueous solution under vigorous stirring.
-
Continue the reaction at 0-5 °C for 2-4 hours.
-
Separate the organic layer and wash it sequentially with distilled water and a dilute acid solution (e.g., 5% HCl), followed by distilled water until the washings are neutral.
-
Precipitate the polymer by pouring the organic solution into a large volume of methanol with stirring.
-
Filter the precipitated polymer, wash it with methanol, and dry it in a vacuum oven at 60-80 °C overnight.
Synthesis of Polycarbonates via Melt Transesterification
This protocol outlines the synthesis of polycarbonates from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and diphenyl carbonate in the melt phase.[5]
Materials:
-
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
-
Diphenyl carbonate (DPC)
-
Transesterification catalyst (e.g., tetraphenylphosphonium phenolate)
Procedure:
-
Charge the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- monomer, diphenyl carbonate (in a slight molar excess), and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-220 °C to melt the reactants and initiate the transesterification reaction. Phenol is generated as a byproduct and is removed by distillation.
-
After the initial removal of phenol, gradually increase the temperature to 250-300 °C while slowly reducing the pressure to facilitate the removal of the remaining phenol and drive the polymerization to completion.
-
Continue the reaction under high vacuum for 1-3 hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and extrude the molten polycarbonate. The resulting polymer can then be pelletized for further processing.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the polymerization of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Caption: Interfacial polymerization workflow for polyester synthesis.
Caption: Melt transesterification workflow for polycarbonate synthesis.
References
Application of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in High-Performance Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel high-performance polymers with enhanced thermal, mechanical, and optical properties is a continuous pursuit in materials science. Monomers incorporating rigid and sterically hindered moieties are of particular interest as they can significantly influence the final properties of the polymer. [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a biphenolic monomer with a unique structure. The presence of methyl groups in the ortho-positions to the biphenyl linkage is expected to induce a significant dihedral angle between the two phenyl rings, leading to a non-coplanar and rigid structure. This intrinsic molecular geometry can disrupt polymer chain packing, potentially leading to materials with high glass transition temperatures (Tg), good solubility, and favorable optical transparency.
While specific literature detailing the direct application of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in high-performance polymers is limited, this document provides a comprehensive guide based on established principles of polymer chemistry for similar biphenolic monomers. It includes potential applications, illustrative data, and generalized experimental protocols for the synthesis of high-performance polyesters and polycarbonates.
Potential Applications and Structure-Property Relationships
Polymers derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are anticipated to be amorphous or semi-crystalline materials with a high degree of thermal stability and mechanical robustness. The restricted rotation around the biphenyl bond is a key structural feature that can lead to:
-
High Glass Transition Temperature (Tg): The rigidity of the monomer unit is expected to translate into polymer chains with limited segmental motion, resulting in high Tg values, which is desirable for applications at elevated temperatures.
-
Enhanced Solubility: The non-planar structure can prevent dense chain packing, making the resulting polymers more soluble in common organic solvents, which facilitates processing.
-
Good Optical Properties: Reduced chain packing and the potential for an amorphous morphology can lead to polymers with high optical transparency and low birefringence.
-
Excellent Thermal Stability: The aromatic nature of the biphenyl unit contributes to high decomposition temperatures.
Based on these characteristics, potential applications for polymers derived from this diol include:
-
Advanced Electronics: As substrates for flexible displays, high-frequency printed circuit boards, and as insulating layers in microelectronics.
-
Aerospace and Automotive Industries: In the manufacturing of lightweight, high-strength composites and components that can withstand extreme temperatures.
-
Membrane Technology: For gas separation and filtration applications where a rigid polymer matrix with controlled free volume is beneficial.
Data Presentation: Illustrative Properties
The following table presents a summary of anticipated quantitative data for high-performance polymers synthesized from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. These values are illustrative and based on typical properties of high-performance polymers derived from similar substituted biphenol monomers.
| Property | Polyester (Illustrative) | Polycarbonate (Illustrative) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 220 - 280 °C | 240 - 300 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C | > 470 °C |
| Mechanical Properties | ||
| Tensile Strength | 85 - 110 MPa | 90 - 120 MPa |
| Tensile Modulus | 3.0 - 4.5 GPa | 3.5 - 5.0 GPa |
| Elongation at Break | 5 - 10 % | 5 - 15 % |
| Optical Properties | ||
| Optical Transmittance (at 450 nm) | > 85% | > 88% |
| Refractive Index | ~1.62 | ~1.64 |
| Solubility | ||
| Solvents | NMP, DMAc, m-cresol | NMP, DMAc, Chloroform |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of aromatic polyesters and polycarbonates. These protocols provide a starting point for the development of specific procedures for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Protocol 1: Synthesis of Aromatic Polyester via Interfacial Polycondensation
This method is suitable for the rapid synthesis of high molecular weight polyesters at low temperatures.
Materials:
-
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (1.0 eq.) and NaOH (2.2 eq.) in deionized water. Add a catalytic amount of the phase-transfer catalyst (e.g., 1 mol%).
-
Organic Phase Preparation: In a separate beaker, dissolve the aromatic diacid chloride (1.0 eq.) in dichloromethane.
-
Polymerization: Gently pour the organic phase over the aqueous phase in a larger beaker. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Collection: The polymer film can be continuously drawn from the interface using forceps or a glass rod.
-
Washing: Wash the collected polymer thoroughly with deionized water and then with methanol to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C overnight.
-
Characterization: The resulting polyester should be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the ester linkages, gel permeation chromatography (GPC) for molecular weight determination, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal properties.
Protocol 2: Synthesis of Aromatic Polycarbonate via Melt Polycondensation
This solvent-free method is often used for the industrial production of polycarbonates.
Materials:
-
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
-
Diphenyl carbonate
-
Catalyst (e.g., a mixture of a strong base like NaOH and a phase-transfer catalyst)
Procedure:
-
Reaction Setup: Charge the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (1.0 eq.), diphenyl carbonate (1.0 eq.), and the catalyst into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Esterification: Heat the mixture under a gentle stream of nitrogen to 180-220 °C. Phenol, a byproduct of the reaction, will begin to distill off.
-
Polycondensation: After the initial evolution of phenol subsides, gradually increase the temperature to 250-280 °C and apply a vacuum. The viscosity of the melt will increase as the polymerization proceeds.
-
Polymer Isolation: Continue the reaction until the desired viscosity is achieved. The molten polymer can then be extruded from the reactor and cooled.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it into a non-solvent (e.g., methanol).
-
Drying and Characterization: Dry the purified polycarbonate under vacuum and characterize its properties as outlined in Protocol 1.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationship from monomer structure to applications.
Synthesis of Ether and Ester Derivatives from 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ether and ester derivatives from the hydroxyl groups of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol. This chiral biphenol is a valuable scaffold in medicinal chemistry and materials science, and its derivatization allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.
Introduction
6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol is a sterically hindered, axially chiral molecule. The two hydroxyl groups provide reactive sites for the introduction of a wide variety of functional groups through etherification and esterification reactions. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and steric bulk, which in turn can influence its biological activity or material characteristics.
Derivatives of this biphenol have potential applications as chiral ligands in asymmetric catalysis, as building blocks for novel polymers and liquid crystals, and as scaffolds for the development of therapeutic agents. The protocols outlined below describe general yet robust methods for the synthesis of dialkyl ether and diester derivatives.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of representative ether and ester derivatives of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol. Please note that yields and purity are dependent on the specific reagents and reaction conditions used.
Table 1: Synthesis of Dialkyl Ether Derivatives
| Alkyl Halide | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Methyl Iodide | 3,3'-Dimethoxy-6,6'-dimethyl-1,1'-biphenyl | 12 | 92 | >98 |
| Ethyl Bromide | 3,3'-Diethoxy-6,6'-dimethyl-1,1'-biphenyl | 24 | 85 | >97 |
| Benzyl Bromide | 3,3'-Bis(benzyloxy)-6,6'-dimethyl-1,1'-biphenyl | 18 | 88 | >98 |
Table 2: Synthesis of Diester Derivatives
| Acyl Chloride | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetyl Chloride | 6,6'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl diacetate | 4 | 95 | >99 |
| Benzoyl Chloride | 6,6'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl dibenzoate | 6 | 91 | >98 |
| Pivaloyl Chloride | 6,6'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl dipivalate | 8 | 87 | >97 |
Experimental Protocols
Protocol 1: Synthesis of 3,3'-Dimethoxy-6,6'-dimethyl-1,1'-biphenyl (Williamson Ether Synthesis)
This protocol describes the synthesis of a dialkyl ether derivative using methyl iodide. The same general procedure can be adapted for other primary alkyl halides.
Materials:
-
6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum
-
Nitrogen or Argon gas supply
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the diol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl.
Protocol 2: Synthesis of 6,6'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl diacetate (Esterification)
This protocol describes the synthesis of a diester derivative using acetyl chloride. This method can be adapted for other acyl chlorides.
Materials:
-
6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Acetyl Chloride (CH₃COCl)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (2.2 eq) dropwise to the stirred solution via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diyl diacetate.
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in this document.
Caption: Williamson Ether Synthesis Pathway.
Application Notes and Protocols for [1,1'-Biphenyl]-Diol Ligands in Asymmetric Catalysis
To the intended audience of researchers, scientists, and drug development professionals:
A comprehensive search of the scientific literature for applications of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as a ligand in asymmetric catalysis did not yield specific examples, quantitative data, or detailed experimental protocols. This particular isomer appears to be largely unexplored in this context.
However, the closely related structural isomer, (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol , is a well-documented and effective ligand in various asymmetric transformations. To provide a valuable resource, these application notes and protocols will focus on this well-studied 2,2'-diol isomer as a representative example of a chiral 6,6'-dimethylbiphenyl diol ligand. The principles and procedures detailed herein may offer insights and a starting point for the potential investigation of the 3,3'-diol isomer.
Application Notes for (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol
(S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol is a C₂-symmetric atropisomeric chiral diol ligand. Its axial chirality arises from hindered rotation around the biphenyl C-C bond, which is enforced by the presence of the methyl groups in the 6 and 6' positions. This defined and rigid chiral environment makes it an effective ligand for inducing enantioselectivity in a variety of metal-catalyzed reactions.
Key Features and Applications:
-
Asymmetric Alkylation of Aldehydes: One of the most prominent applications of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol is in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes.[1] In situ formation of a chiral zinc-ligand complex activates the aldehyde and shields one of its prochiral faces, directing the nucleophilic attack of the alkyl group from the less hindered side to produce chiral secondary alcohols in high yields and with excellent enantioselectivity.
-
Structural Analogue to BINOL: This ligand is a structural analogue of the widely used BINOL (1,1'-bi-2-naphthol) ligand. The biphenyl backbone offers a different steric and electronic environment compared to the binaphthyl system, which can be advantageous for specific substrates.
-
Versatility in Catalyst Design: The diol functionality can be readily modified to synthesize a range of derivative ligands, such as phosphoramidites and phosphoric acids, further expanding its utility in asymmetric catalysis.[1]
Advantages in Asymmetric Catalysis:
-
High Enantioselectivity: The rigid C₂-symmetric scaffold effectively controls the stereochemical outcome of reactions, often leading to high enantiomeric excess (ee%).
-
Good Catalytic Activity: Complexes formed with this ligand generally exhibit good reactivity, allowing for efficient transformations under mild conditions.
-
Tunable Properties: The biphenyl core can be substituted at various positions to fine-tune the steric and electronic properties of the ligand, enabling optimization for specific catalytic reactions.[1]
Quantitative Data
The following table summarizes the performance of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol in the asymmetric addition of diethylzinc to various aldehydes.
| Aldehyde (Substrate) | Product (Chiral Alcohol) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 92 | [1] |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 96 | 93 | [1] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 94 | 91 | [1] |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 92 | 90 | [1] |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 90 | 88 | [1] |
| Hexanal | Octan-3-ol | 85 | 85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol
This protocol describes a multi-step synthesis starting from (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde.[1]
Materials:
-
(S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂,Cl₂)
-
Palladium on activated carbon (10 wt%)
-
Methanol/Ethyl acetate mixture
-
Hydrogen gas (H₂)
-
Boron tribromide (BBr₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Reduction of the Dicarbaldehyde:
-
Dissolve (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde in ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the corresponding diol, which is used in the next step without further purification.
-
-
Bromination of the Diol:
-
Dissolve the diol from the previous step in anhydrous dichloromethane and cool to 0 °C.
-
Add a solution of phosphorus tribromide in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous sodium carbonate solution.
-
Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl.
-
-
Hydrogenation of the Dibromide:
-
Dissolve the dibromide in a methanol/ethyl acetate mixture.
-
Add 10 wt% palladium on activated carbon.
-
Degas the mixture and place it under a hydrogen atmosphere (balloon).
-
Stir at room temperature for 24 hours.
-
Filter the mixture through Celite and concentrate the filtrate to obtain (S)-6,6'-dimethyl-2,2'-dimethoxy-1,1'-biphenyl.
-
-
Demethylation to the Final Product:
-
Dissolve the dimethyl ether from the previous step in dry dichloromethane and cool to 0 °C.
-
Add a solution of boron tribromide in dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1.5 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol as a white solid.[1]
-
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details a representative application of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol as a chiral ligand.[1]
Materials:
-
(S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol
-
Benzaldehyde
-
Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)
-
Anhydrous toluene
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol (0.02 mmol, 1.0 equiv).
-
Add anhydrous toluene (2.0 mL).
-
Stir the solution at room temperature.
-
-
Reaction Setup:
-
To the catalyst solution, add benzaldehyde (0.2 mmol, 10 equiv).
-
Cool the reaction mixture to 0 °C.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 0.4 mmol, 20 equiv) dropwise.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at 0 °C for 10 hours.
-
Quench the reaction by the slow addition of 1 N HCl (2.0 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate) to obtain 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
-
Visualizations
Caption: Synthetic pathway for (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol.
References
Application Notes and Protocols for Polymers Derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
Disclaimer: Scientific literature detailing the synthesis and characterization of polymers specifically derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is limited. The following application notes and protocols are based on established methodologies for analogous aromatic polymers, such as polyimides and poly(arylene ether)s, which incorporate structurally similar biphenyl moieties. The presented data is illustrative and intended to serve as a guideline for researchers exploring this novel class of polymers.
Application Notes
Polymers synthesized from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are anticipated to be a novel class of high-performance materials. The introduction of the dimethyl-substituted biphenyl diol monomer into polymer backbones is expected to impart a unique combination of properties, including high thermal stability, good mechanical strength, and specific solubility characteristics. These attributes make them promising candidates for a range of applications in research, materials science, and drug development.
Potential applications for this polymer class include:
-
Gas Separation Membranes: The rigid and contorted structure of the biphenyl unit can hinder efficient polymer chain packing, leading to materials with high fractional free volume. This makes them suitable for the development of highly permeable and selective membranes for gas separation applications, such as CO2 capture.
-
High-Temperature Resistant Materials: Aromatic polymers are known for their exceptional thermal and oxidative stability. Polymers incorporating the 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol moiety are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in the aerospace and electronics industries where resistance to extreme temperatures is crucial.
-
Advanced Drug Delivery Systems: The tailored solubility and potential for functionalization of these polymers could be leveraged in the design of controlled-release drug delivery systems. The aromatic nature of the polymer backbone may also allow for drug loading via π-π stacking interactions.
-
Biomedical Implants: Certain high-performance polymers, like PEEK, are biocompatible and used in medical implants. While biocompatibility would need to be established, polymers from this new monomer could offer desirable mechanical properties, such as a modulus closer to that of bone, potentially reducing stress shielding.
Characterization of Polymers
A comprehensive characterization of these novel polymers is essential to understand their structure-property relationships. The following table summarizes the key characterization techniques and expected property ranges, based on data for analogous aromatic polymers.
| Property | Technique | Anticipated Value Range |
| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 25,000 - 80,000 g/mol |
| Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 50,000 - 200,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | 200 - 350 °C |
| 5% Weight Loss Temp. (Td5%) | Thermogravimetric Analysis (TGA) | 450 - 550 °C |
| Tensile Strength | Tensile Testing | 70 - 110 MPa |
| Tensile Modulus | Tensile Testing | 2.0 - 4.0 GPa |
| Elongation at Break | Tensile Testing | 5 - 15% |
| Solubility | Solvent Solubility Tests | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of polymers derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Protocol 1: Synthesis of Aromatic Poly(ether ether ketone) (PEEK)-type Polymer
This protocol describes a nucleophilic aromatic substitution reaction to synthesize a PEEK-type polymer.
Materials:
-
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
-
4,4'-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K2CO3)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Monomer and Salt Addition: To the flask, add [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (1.0 eq), 4,4'-Difluorobenzophenone (1.0 eq), and an excess of finely ground anhydrous K2CO3 (1.5 eq).
-
Solvent Addition: Add anhydrous NMP and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a solids concentration of 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction medium is anhydrous.
-
Polymerization: After removing the toluene, raise the temperature of the reaction mixture to 180-200 °C to initiate the polymerization. Maintain this temperature for 8-16 hours under a continuous flow of inert gas. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.
Protocol 2: Characterization of the Synthesized Polymer
This protocol outlines the standard procedures for characterizing the structure and properties of the synthesized polymer.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
- Purpose: To confirm the formation of the desired polymer by identifying characteristic functional groups.
- Procedure: Record the FT-IR spectrum of a thin polymer film cast from solution or a KBr pellet of the polymer powder.
- Expected Peaks: Look for the disappearance of the -OH stretching band from the diol monomer and the appearance of the aromatic ether linkage (Ar-O-Ar) stretching vibration around 1240 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To elucidate the detailed chemical structure of the polymer.
- Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Record ¹H NMR and ¹³C NMR spectra.
- Analysis: Analyze the chemical shifts and integration of the peaks to confirm the polymer repeat unit structure.
3. Gel Permeation Chromatography (GPC):
- Purpose: To determine the molecular weight and molecular weight distribution (PDI) of the polymer.
- Procedure: Dissolve the polymer in a suitable solvent (e.g., NMP with LiBr) and analyze using a GPC system calibrated with polystyrene standards.
4. Thermal Analysis (TGA and DSC):
- Purpose: To evaluate the thermal stability and glass transition temperature of the polymer.
- TGA Procedure: Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
- DSC Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a rate of 10-20 °C/min. The Tg is determined from the second heating scan.
Visualizations
Caption: Workflow for the synthesis of PEEK-type polymers.
Caption: Workflow for polymer characterization.
Application Notes and Protocols: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a valuable bifunctional aromatic building block in organic synthesis. Its C2 symmetry and the presence of two hydroxyl groups make it an excellent scaffold for the construction of chiral ligands, which are pivotal in asymmetric catalysis. The methyl groups at the 6 and 6' positions provide steric hindrance that can influence the stereochemical outcome of catalytic reactions. This document provides detailed application notes and experimental protocols for the utilization of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in the synthesis of phosphoramidite ligands and their application in asymmetric catalysis.
Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
A plausible synthetic route to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- involves the oxidative coupling of 2-methylphenol, followed by demethylation. This approach is analogous to methods used for the synthesis of other substituted biphenyl diols.
Experimental Protocol: Two-Step Synthesis
Step 1: Oxidative Coupling of 2-Methylphenol
This step aims to form the biphenyl backbone through an oxidative coupling reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylphenol (1.0 equiv.), a copper(I) salt catalyst (e.g., CuCl, 0.1 equiv.), and a suitable solvent such as chlorobenzene.
-
Reaction Conditions: Sparge the mixture with air or oxygen and heat to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst. The filtrate is then washed with an aqueous solution of EDTA to remove any residual copper salts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, primarily 3,3'-dihydroxy-6,6'-dimethyl-[1,1'-biphenyl], can be purified by column chromatography on silica gel.
Step 2: Demethylation (if methoxy precursors are used)
If the oxidative coupling yields a dimethoxybiphenyl derivative, a demethylation step is necessary.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3,3'-dimethoxy-6,6'-dimethyl-[1,1'-biphenyl] (1.0 equiv.) in a dry, aprotic solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and add a strong Lewis acid, such as boron tribromide (BBr₃, 2.5 equiv.), dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water. Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- can be purified by recrystallization or column chromatography.
Application in the Synthesis of Chiral Phosphoramidite Ligands
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is an ideal precursor for the synthesis of chiral phosphoramidite ligands. These ligands are widely used in transition-metal-catalyzed asymmetric reactions.
Experimental Protocol: Synthesis of a Phosphoramidite Ligand
This protocol describes the reaction of the biphenol with a phosphorodiamidite to yield the desired phosphoramidite ligand.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (1.0 equiv.) and a chiral amine-derived phosphorodiamidite, such as (R,R)-N,N'-bis(1-phenylethyl)phosphorodiamidous chloride (1.05 equiv.), in a dry, non-protic solvent like anhydrous toluene.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 equiv.), to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The formation of the phosphoramidite can be monitored by ³¹P NMR spectroscopy.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the triethylammonium chloride salt. The solvent is removed from the filtrate under reduced pressure. The resulting crude phosphoramidite ligand is often used without further purification, but can be purified by column chromatography on silica gel under an inert atmosphere if necessary.
Application in Asymmetric Catalysis
Phosphoramidite ligands derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- can be employed in various asymmetric catalytic reactions, such as the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin
This protocol provides a general procedure for the asymmetric hydrogenation of a model substrate, such as methyl (Z)-α-acetamidocinnamate.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%), and the synthesized phosphoramidite ligand (2.2 mol%) in a degassed solvent like dichloromethane (DCM) in a Schlenk flask. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate autoclave, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (1.0 equiv.), in the same degassed solvent.
-
Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Pressurize the autoclave with hydrogen gas (e.g., 10 bar) and stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).
-
Analysis: After releasing the pressure, the conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The performance of ligands derived from substituted biphenols in asymmetric catalysis is highly dependent on the ligand structure and reaction conditions. The following table provides representative data for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using analogous phosphoramidite ligands, illustrating the potential efficacy of ligands derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
| Ligand Precursor | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R)-BINOL | 1.0 | 10 | DCM | 12 | >99 | 95 |
| (S)-MeO-BIPHEP | 1.0 | 10 | Toluene | 16 | >99 | 98 |
| (R)-SEGPHOS | 0.5 | 20 | THF | 8 | >99 | 99 |
This data is illustrative and based on structurally similar ligands. Actual results with ligands derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- may vary.
Visualizations
Logical Workflow for Ligand Synthesis and Application
Caption: A logical workflow for the synthesis of the biphenol building block, its conversion to a chiral phosphoramidite ligand, and its application in asymmetric catalysis.
Signaling Pathway (Hypothetical)
While no specific signaling pathways are directly attributed to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- itself, chiral molecules synthesized using ligands derived from it could potentially interact with biological targets. For instance, a chiral drug molecule could selectively inhibit a specific kinase in a signaling cascade.
Caption: A hypothetical signaling pathway showing the inhibition of a kinase by a chiral molecule synthesized using a ligand derived from the title compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?
A1: The most prevalent methods for synthesizing substituted biphenols like [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are transition metal-catalyzed cross-coupling reactions. The two primary approaches are:
-
Suzuki-Miyaura Coupling: This method involves the reaction of an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex. It is widely used due to its mild reaction conditions and tolerance of various functional groups.[1][2][3]
-
Ullmann Coupling: This classic method uses a copper catalyst to couple two aryl halide molecules.[4][5] While it often requires harsher conditions than Suzuki-Miyaura coupling, modern modifications have made it more versatile.[6][7]
Q2: How can I improve the yield of my biphenyl synthesis?
A2: Improving the yield of biphenyl synthesis often involves optimizing several reaction parameters:
-
Catalyst and Ligand: The choice of palladium or copper catalyst and the corresponding ligand is crucial. For Suzuki-Miyaura reactions, various phosphine-based ligands can be screened to find the most effective one.[1][2]
-
Base: The selection of the base (e.g., potassium carbonate, potassium phosphate, cesium carbonate) can significantly impact the reaction rate and yield.[3][8]
-
Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature. Common solvents include toluene, dioxane, and DMF.[6][9]
-
Temperature: Reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.[6][10]
-
Reactant Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst or lead to side reactions.
Q3: What are common side reactions in the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?
A3: Common side reactions can include:
-
Homocoupling: Formation of a biphenyl from two molecules of the same starting material.
-
Dehalogenation: Removal of the halide from the aryl halide starting material.
-
Protodeboronation: Loss of the boronic acid group from the aryl boronic acid starting material in Suzuki-Miyaura coupling.
-
Oxidation: Oxidation of the phenol groups, especially under harsh reaction conditions.
Q4: How can I purify the final product, [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?
A4: Purification is typically achieved through standard laboratory techniques such as:
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their solubility in different solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation. |
| Incorrect reaction conditions | - Optimize the reaction temperature, time, and solvent. - Screen different bases to find the most effective one.[3] | |
| Poor quality of starting materials | - Purify starting materials before use. - Check for degradation of aryl boronic acids. | |
| Formation of Significant Byproducts | Suboptimal reaction temperature | - Lower the reaction temperature to minimize side reactions.[10] - Perform a temperature screening study. |
| Incorrect stoichiometry | - Ensure the correct molar ratio of reactants. An excess of one reactant may be necessary in some cases.[11] | |
| Presence of oxygen | - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Co-elution of impurities in chromatography | - Try a different solvent system or a different stationary phase for column chromatography. |
| Product is an oil or does not crystallize | - Attempt to form a solid derivative for easier purification. - Use alternative purification techniques like preparative HPLC. | |
| Inconsistent Results | Variability in reagent quality | - Use reagents from the same batch for a series of experiments. |
| Contamination | - Ensure all glassware is thoroughly cleaned and dried. - Be aware of potential contamination from plastic labware.[12] |
Experimental Protocols (Generalized)
Suzuki-Miyaura Coupling Protocol
This is a general procedure and may require optimization for the specific synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
-
Reactant Preparation: In a reaction vessel, dissolve the aryl halide (e.g., 3-bromo-2-methylphenol) and the arylboronic acid (e.g., (3-hydroxy-2-methylphenyl)boronic acid) in a degassed solvent (e.g., toluene/water or dioxane/water mixture).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable base (e.g., K₂CO₃ or K₃PO₄).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Ullmann Coupling Protocol
This is a classical approach that often requires higher temperatures. Modern variations with ligands can allow for milder conditions.
-
Reactant and Catalyst Mixing: In a reaction vessel, combine the aryl halide (e.g., 3-iodo-2-methylphenol), copper powder or a copper salt (e.g., CuI), and a high-boiling solvent (e.g., DMF or nitrobenzene).[6]
-
Reaction: Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere.[4] The reaction time can be several hours.
-
Work-up: Cool the reaction mixture and filter to remove the copper catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Parameters on Biphenyl Synthesis Yield (Illustrative Data from Related Syntheses)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OH)₂ | - | K₃PO₄ | - | 65 | Good | [3] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O | 100 | Moderate | [11] |
| CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90-105 | Good to Excellent | [7] |
| CuO-NPs | - | KOH/Cs₂CO₃ | DMSO | ~100 | Good | [8] |
Note: The yields are qualitative as reported in the source and specific percentages for the target molecule may vary.
Visualizations
Caption: Generalized workflow for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0015104A1 - Preparation of biphenol by the oxidative coupling of alkylphenols - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Biphenyl Diol Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common side reactions encountered during the synthesis of biphenyl diols. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation but can be prone to several side reactions that lower the yield of the desired biphenyl diol.
Q1: I'm observing a significant amount of a homocoupled byproduct from my boronic acid. What causes this and how can I minimize it?
A1: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then trigger a homocoupling pathway.[3]
Solutions:
-
Thorough Degassing: Oxygen is a key culprit.[1][3] Rigorously degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles before adding the catalyst.[1][4]
-
Catalyst Choice: Start with a Pd(0) source like Pd(PPh₃)₄, or if using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent like potassium formate to minimize free Pd(II).[2][5]
-
Order of Addition: Add the palladium catalyst last to the fully assembled and degassed reaction mixture to minimize its exposure to potential oxidants.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling.[1][6]
Q2: My reaction is producing the starting arene instead of the biphenyl product. What is causing this protodeboronation?
A2: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[7] This side reaction is often caused by excess water or other proton sources in the reaction mixture, especially under prolonged heating.[1][7]
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and ensure your base is dry. Water can be a primary proton source.[1]
-
Choice of Base: A weaker base or a non-hydroxide base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes reduce the rate of protodeboronation.[1][8] The base plays a critical role in activating the boronic acid for transmetalation.[9][10]
-
Stable Boron Reagents: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][2][7] Consider using these derivatives, especially for unstable substrates.
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[1]
Q3: I'm using a dihaloarene to synthesize a symmetrical biphenyl diol, but the reaction stops after the first coupling, giving me the mono-substituted product. How can I drive the reaction to completion?
A3: Incomplete reaction with dihaloarenes can be due to deactivation of the substrate after the first coupling, catalyst deactivation, or insufficient reaction conditions.
Solutions:
-
Increase Temperature: Pushing the reaction by increasing the temperature can often provide the energy needed for the second coupling.[4]
-
Screen Catalysts and Bases: Some catalyst systems are more robust. For challenging couplings, consider catalysts with bulky, electron-rich ligands. Switching to a stronger base like Cesium Carbonate (Cs₂CO₃) can also improve results.[4]
-
Stoichiometry: Ensure you are using a sufficient excess of the boronic acid (e.g., >2.2 equivalents) and base to drive both coupling steps.
Grignard Reactions
Grignard reactions are a classic method for forming C-C bonds, but they are sensitive to reaction conditions, leading to distinct side products.
Q1: My Grignard reaction is plagued by a significant amount of biphenyl byproduct. How can I prevent its formation?
A1: The formation of a biphenyl byproduct is a well-known issue in Grignard reactions. It arises from a coupling reaction between the formed Grignard reagent (e.g., phenylmagnesium bromide) and unreacted aryl halide (e.g., bromobenzene).[11][12][13]
Solutions:
-
Control Addition Rate: Add the aryl halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the chance it will couple with the Grignard reagent.[11][14]
-
Temperature Control: Avoid excessive heating. Higher temperatures favor the biphenyl coupling side reaction.[11][12][14] Maintaining a gentle reflux is often sufficient.[11]
-
Efficient Stirring: Good agitation ensures the aryl halide reacts promptly with the magnesium surface rather than accumulating in the solution.[11]
-
Solvent: Ethereal solvents like diethyl ether or THF are essential for stabilizing the Grignard reagent and are standard practice.[15]
Table 1: Impact of Conditions on Biphenyl Byproduct in Grignard Reactions
| Parameter | Condition | Impact on Biphenyl Formation | Rationale |
| Temperature | Low (e.g., 0°C to RT) | Minimized | Reduces rate of coupling side reaction.[16][17] |
| High (e.g., vigorous reflux) | Increased | Favors the undesired coupling pathway.[11][12] | |
| Addition Rate | Slow, Dropwise | Minimized | Keeps aryl halide concentration low.[11][14] |
| Fast, Bulk Addition | Increased | High local concentration of aryl halide promotes coupling.[12] | |
| Stirring | Efficient | Minimized | Promotes reaction at the Mg surface.[11] |
| Poor | Increased | Allows aryl halide to build up in solution. |
Q2: My Grignard reagent doesn't seem to form, or the yield is very low. What are the common causes?
A2: Grignard reagent formation is highly sensitive to moisture. The reagent is a strong base and will be quenched by any protic source, especially water, to form benzene (or the corresponding arene) as a byproduct.[13][18]
Solutions:
-
Dry Glassware and Reagents: All glassware must be scrupulously dried, typically by oven-drying overnight.[12] Use anhydrous solvents and ensure your starting halide is free of water.[14]
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) and use a drying tube to protect the reaction from atmospheric moisture.[18]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[19] This can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ.[12][19]
Oxidative Coupling of Phenols
Direct oxidative coupling is an atom-economical way to form biphenyl diols, but controlling selectivity can be a major challenge.
Q1: My oxidative coupling reaction is producing a mixture of isomers (ortho-ortho, ortho-para, para-para). How can I improve regioselectivity?
A1: The regioselectivity of oxidative phenol coupling is influenced by the electronic and steric properties of the phenol substrate and the catalyst or oxidant used.[20] An oxidized phenol can have multiple resonance structures, each leading to a different coupling outcome.[20]
Solutions:
-
Steric Hindrance: Use substrates with bulky groups that block certain positions. For example, a large substituent at the ortho position can favor para-para coupling.
-
Directing Groups: The electronic nature of substituents on the phenol ring can direct the coupling.
-
Catalyst/Reagent Selection: The choice of oxidant and catalyst system is critical. Different metal catalysts (e.g., based on Cu, Fe, V) or hypervalent iodine reagents can exhibit different selectivities.[20][21] Manipulating substituents on the phenol can also tune the regioselectivity for a given oxidant.[21]
-
Biomimetic Approaches: Enzymatic catalysts, such as laccases or peroxidases, can offer high regioselectivity due to the specific binding in their active sites.[22]
Q2: Instead of the desired C-C coupled biphenyl diol, I'm getting C-O coupled (diphenyl ether) byproducts or polymerization. What's going wrong?
A2: C-O coupling and polymerization are common competing pathways in oxidative coupling.[20][23] Over-oxidation can also lead to undesired products.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Using an excess can lead to over-oxidation and polymerization.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes favor the desired kinetic product over thermodynamic byproducts or polymerization.
-
Catalyst Design: Certain catalyst systems are specifically designed to favor C-C over C-O bond formation. A thorough literature search for your specific substrate class is recommended.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[24][25]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).[24]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[24]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq) to the stirred mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of a Grignard Product from Biphenyl Byproduct
This protocol describes the removal of non-polar biphenyl from a more polar desired product (e.g., an alcohol or phenol) using trituration.[12][26]
-
Solvent Removal: After the reaction work-up, concentrate the crude organic extract to dryness to obtain a solid or viscous oil.
-
Trituration: To the crude residue, add a small volume of a cold, non-polar solvent in which the desired product has very low solubility, but the biphenyl byproduct is soluble (e.g., petroleum ether or hexane).[12][26]
-
Stirring: Stir the resulting slurry vigorously, breaking up any clumps with a spatula. Cooling the mixture in an ice bath can further decrease the solubility of the desired product.[12]
-
Isolation: Isolate the purified solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining traces of biphenyl.
-
Byproduct Recovery (Optional): The filtrate, containing the dissolved biphenyl, can be collected and concentrated to recover the byproduct.[26]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. brainly.com [brainly.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Total Synthesis of (−)-Dimatairesinol via Regioselective Intermolecular Oxidative Phenol Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. iris.cnr.it [iris.cnr.it]
- 24. benchchem.com [benchchem.com]
- 25. rose-hulman.edu [rose-hulman.edu]
- 26. cerritos.edu [cerritos.edu]
Optimizing reaction conditions for the preparation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the preparation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the biphenyl core of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?
A1: The most prevalent methods for constructing the biaryl scaffold are transition-metal-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling and the Ullmann coupling.[1][2][3][4][5] The Suzuki-Miyaura coupling typically involves the reaction of an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex.[1][2] The Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules.[3][6]
Q2: What are the recommended starting materials for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- via Suzuki-Miyaura coupling?
A2: For a Suzuki-Miyaura coupling approach, the logical disconnection leads to two primary strategies:
-
Strategy A: Coupling of 3-hydroxy-2-methylphenylboronic acid with 1-halo-3-hydroxy-2-methylbenzene.
-
Strategy B: Homocoupling of a 1-halo-3-hydroxy-2-methylbenzene derivative.
Protecting the hydroxyl groups as methyl ethers or other suitable protecting groups is often advisable to prevent side reactions.
Q3: What are the typical catalysts and reaction conditions for the Suzuki-Miyaura coupling to form substituted biphenyls?
A3: Palladium-based catalysts are standard for Suzuki-Miyaura couplings.[2][7] Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a phosphine ligand. The reaction requires a base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and is typically carried out in a solvent mixture, like toluene/water or dioxane/water, often under an inert atmosphere.[2] Microwave-assisted synthesis can also be employed to accelerate the reaction.[1]
Q4: When is an Ullmann coupling a suitable alternative?
A4: The classic Ullmann reaction is particularly useful for the synthesis of symmetrical biaryls, which would be the case in a homocoupling approach.[3][6] It traditionally requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[3][6] However, modern variations utilize ligands such as N,N-dimethylglycine or diamines that allow for milder reaction conditions.[8]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Biphenyl Product in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Base | The choice of base is crucial. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. |
| Poor Ligand Choice | The phosphine ligand plays a critical role. For sterically hindered substrates, bulky electron-rich ligands like SPhos or XPhos may be more effective. |
| Solvent Issues | Ensure anhydrous solvents are used where necessary. The ratio of organic solvent to water can also affect the reaction rate and yield. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, others require heating. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Substrate Quality | Verify the purity of the aryl halide and boronic acid/ester starting materials. Impurities can poison the catalyst. |
Problem 2: Significant Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Oxygen Contamination | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative relative to the aryl halide to favor the cross-coupling pathway. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessively high concentrations can sometimes lead to increased side reactions. Optimize the catalyst loading (typically 1-5 mol%). |
Problem 3: Deborylation or Protodeboronation of the Boronic Acid Starting Material
| Potential Cause | Troubleshooting Suggestion |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. |
| Presence of Protic Impurities | Ensure all reagents and solvents are sufficiently dry. |
| Inappropriate Base | A very strong base in the presence of water can facilitate protodeboronation. Consider a milder base or anhydrous conditions. |
Experimental Protocols
Example Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol (via protected intermediates)
This protocol is a general guideline and may require optimization for the specific substrates.
-
Preparation of Protected Aryl Halide: Protect the hydroxyl group of 2-bromo-6-methylphenol, for example, as a methoxy ether (2-bromo-1-methoxy-3-methylbenzene).
-
Preparation of Protected Aryl Boronic Ester: Synthesize the corresponding boronic ester, for instance, 2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from the protected aryl halide.
-
Cross-Coupling Reaction:
-
To a dried Schlenk flask, add the protected aryl halide (1.0 eq), the protected aryl boronic ester (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Cleave the protecting groups (e.g., using BBr₃ for methyl ethers) to yield the final product, [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
-
Purify the final product by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for Suzuki-Miyaura Synthesis.
Caption: Troubleshooting Decision Tree.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Technical Support Center: Purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) concerning the purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- that influence its purification?
A: The molecule has a biphenyl core, which is nonpolar, and two hydroxyl (-OH) groups, which are polar and capable of hydrogen bonding. The two methyl groups add to its hydrophobic character. This amphiphilic nature—having both polar and nonpolar regions—is the primary factor governing its solubility and chromatographic behavior. The molecule's relatively rigid structure also makes it amenable to crystallization.
Q2: What are the most common impurities I might encounter?
A: While specific impurities depend on the synthetic route, common contaminants in biphenyl syntheses can include:
-
Unreacted starting materials: Depending on the synthesis, this could be substituted phenols or other precursors.
-
Homocoupled byproducts: If a cross-coupling reaction is used, side products from the coupling of two identical starting molecules can occur.
-
Solvent residues: Residual solvents from the reaction or initial workup.
-
Oxidation products: Phenolic compounds can be susceptible to oxidation, which may lead to colored impurities.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. A reversed-phase C18 or biphenyl stationary phase can provide good separation of nonpolar compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly for identifying residual solvents. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of purification.
Troubleshooting Guide
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than crystallizing upon cooling. This can happen if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too rapidly.
-
Solution: Reheat the mixture to dissolve the oil completely. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool much more slowly. Seeding the solution with a pure crystal of the compound can also help induce crystallization.
Q2: I am not getting good separation of my compound from an impurity using column chromatography. What can I change?
A: Poor separation can be due to an inappropriate solvent system or issues with the column packing.
-
Solution:
-
Optimize the Solvent System: Use TLC to test different solvent systems. The ideal system should give your target compound an Rf value of around 0.25-0.35 for good separation on a column.[2]
-
Try a Different Stationary Phase: While silica gel is standard, for biphenyl compounds, a biphenyl-functionalized stationary phase might offer alternative selectivity through π-π interactions.[1]
-
Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[2]
-
Q3: After recrystallization, my product is still colored. How can I remove the color?
A: Colored impurities are often highly polar or conjugated compounds.
-
Solution: You can try adding a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is adapted from a procedure for a structurally similar compound, 3,3'-dimethyl-1,1'-biphenyl-4,4'-diol, which was successfully purified by recrystallization from ethanol.[3]
-
Dissolution: In a fume hood, place the crude [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Select a Solvent System: Use TLC to determine an appropriate solvent system. A good starting point for biphenyl compounds is a mixture of ethyl acetate and hexane.[4] Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.
-
Pack the Column: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).[2] Carefully pack the column, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[2]
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on the structure of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, the following solvents can be considered.
| Solvent | Polarity | Boiling Point (°C) | Suitability as a Recrystallization Solvent | Rationale |
| Water | High | 100 | Poor | The compound's large nonpolar biphenyl core makes it unlikely to be soluble in water. |
| Ethanol | Intermediate | 78 | Good Candidate | The hydroxyl groups can interact with the alcohol, while the biphenyl core has some solubility. A good temperature gradient for crystallization is likely.[3] |
| Acetone | Intermediate | 56 | Possible Candidate | May be a good solvent, but its low boiling point might not provide a large enough solubility difference between hot and cold states. |
| Toluene | Low | 111 | Poor | Likely to dissolve the compound too well, even at room temperature, leading to poor recovery. |
| Hexane | Low | 69 | Poor (as single solvent) | The compound is unlikely to be soluble enough in hot hexane. May be useful as an anti-solvent in a mixed-solvent system. |
| Ethyl Acetate/Hexane | Mixed | Variable | Good Candidate (Mixed) | A mixture of a more polar solvent (ethyl acetate) and a nonpolar solvent (hexane) can be fine-tuned to achieve ideal solubility for crystallization. |
Table 2: Common Solvent Systems for Column Chromatography
The polarity of the mobile phase determines the elution order. For silica gel chromatography, less polar compounds elute first.
| Solvent System (v/v) | Relative Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting very nonpolar impurities. |
| 5-20% Ethyl Acetate in Hexane | Low to Intermediate | A good starting point for eluting the target compound.[4] |
| 30-50% Ethyl Acetate in Hexane | Intermediate | For eluting more polar compounds or if the target compound has a low Rf in less polar systems. |
| 5% Methanol in Dichloromethane | High | For eluting very polar impurities that are strongly adsorbed to the silica.[4] |
Mandatory Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing symmetrical biphenols like [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?
A1: For symmetrical biphenols, the most direct and frequently employed scalable method is the oxidative coupling of the corresponding phenol precursor (in this case, 4-methyl-m-cresol, also known as 3-hydroxy-4-methyltoluene). This method involves the direct C-C bond formation between two phenol molecules using a catalyst and an oxidant.[1] Other viable but potentially more complex multi-step methods include:
-
Ullmann Coupling: This involves the copper-catalyzed coupling of an aryl halide precursor.[2][3] While effective, it requires the synthesis of a halogenated starting material and can necessitate high temperatures, although newer methods have made conditions milder.[4]
-
Suzuki-Miyaura Coupling: A highly versatile palladium-catalyzed reaction between an aryl boronic acid (or ester) and an aryl halide.[5][6] This approach offers high yields and functional group tolerance but requires the synthesis of two different precursors.
Q2: My oxidative coupling reaction is producing a low yield. What are the potential causes?
A2: Low yields in oxidative coupling reactions are common during optimization and scale-up. The primary causes include:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have degraded due to improper storage or handling.
-
Insufficient Oxidant: The flow rate of the oxidant (e.g., air, O2) may be too low, or the oxidant itself may be of poor quality.
-
Suboptimal Temperature: The reaction temperature may be too low for efficient catalyst turnover or too high, leading to catalyst decomposition or side reactions.
-
Formation of Side Products: Over-oxidation to form quinones or polymerization to create tar-like substances are common side reactions that consume starting material and complicate purification.[7]
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or poor distribution of the oxidant and catalyst, resulting in an incomplete reaction.
Q3: I'm observing a significant amount of dark, insoluble material in my reaction. What is it and how can it be prevented?
A3: The dark, tar-like material is typically a mixture of oligomeric and polymeric byproducts formed through uncontrolled radical coupling and over-oxidation of the phenolic starting material or the desired biphenol product.[7] To mitigate this:
-
Control Oxidant Addition: Introduce the oxidant (e.g., air) gradually and at a controlled rate.
-
Maintain Strict Temperature Control: Avoid temperature spikes, as higher temperatures accelerate side reactions.
-
Use a Scavenger or Inhibitor: In some systems, the addition of a radical scavenger in trace amounts can help prevent runaway polymerization, though this must be carefully optimized to avoid inhibiting the desired reaction.
-
Ensure an Inert Atmosphere (if applicable): While the reaction is an oxidation, some catalytic cycles are sensitive to uncontrolled exposure to air. The controlled introduction of an oxidant into an otherwise inert system is often preferred.
Q4: Purification of the final product is challenging. What strategies can I employ?
A4: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- can be challenging to purify due to the presence of structurally similar isomers or persistent impurities.
-
Aqueous Base Wash: During work-up, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate) can help remove unreacted acidic starting material and some acidic byproducts.
-
Recrystallization: This is the most effective method for purification on a large scale. A solvent screen is recommended. Common solvent systems include toluene/heptane, ethyl acetate/hexanes, or aqueous ethanol.
-
Column Chromatography: For high-purity material, especially at the lab scale, silica gel flash chromatography is effective.[8] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used.
-
Trituration: If the product crashes out of solution as an oil, trituration (suspending the crude material in a solvent in which the impurities are soluble but the product is not) can induce crystallization and wash away impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate or Stalls | 1. Inactive catalyst. 2. Poor quality starting material or solvents. 3. Reaction temperature is too low. | 1. Use a fresh batch of catalyst or activate it if required. 2. Purify starting materials and ensure solvents are anhydrous. 3. Gradually increase the reaction temperature in 5-10°C increments. |
| Formation of Multiple Products (TLC/HPLC) | 1. Formation of regioisomers (e.g., C-O coupling). 2. Over-oxidation to quinone-type species. 3. Incomplete reaction. | 1. Adjust the catalyst and ligand system; C-C coupling is generally favored over C-O coupling for phenols.[1] 2. Reduce oxidant concentration or reaction temperature. 3. Increase reaction time or catalyst loading. |
| Product is an Oil, Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. Attempt purification by column chromatography before re-attempting crystallization. 2. Ensure the product is thoroughly dried under high vacuum. Try dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent slowly. |
| Inconsistent Yields Upon Scale-Up | 1. Inefficient heat transfer. 2. Poor mass transfer of the gaseous oxidant. 3. Non-linear effects of reagent concentration. | 1. Ensure the reactor has adequate cooling capacity. Consider slower addition of reagents. 2. Increase agitation speed or use a sparging tube for better gas distribution. 3. Re-optimize reaction parameters at the new scale. |
Experimental Protocols
Protocol 1: Scalable Oxidative Coupling using an Iron Catalyst
This protocol is a representative example for the oxidative homocoupling of 4-methyl-m-cresol. Note: This procedure should be optimized for specific laboratory conditions and scale.
Reagents & Equipment:
-
4-methyl-m-cresol (3-hydroxy-4-methyltoluene)
-
Iron(III) chloride (FeCl3), anhydrous
-
Pyridine
-
Toluene, anhydrous
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube.
-
Oxygen or compressed air source with a flowmeter.
Procedure:
-
Reaction Setup: To the reaction vessel under a nitrogen atmosphere, add 4-methyl-m-cresol (1.0 eq) and anhydrous toluene (approx. 0.1-0.2 M concentration). Begin vigorous stirring.
-
Catalyst Addition: Add anhydrous FeCl3 (0.05 - 0.10 eq) and pyridine (0.1 - 0.2 eq) to the solution. The mixture may change color.
-
Initiation: Heat the mixture to the desired temperature (e.g., 60-80°C).
-
Oxidation: Once the temperature is stable, switch the gas from nitrogen to oxygen (or air) and introduce it sub-surface via the gas inlet tube at a controlled flow rate. An exothermic reaction may be observed; maintain the temperature with external cooling if necessary.
-
Monitoring: Monitor the reaction progress by TLC or HPLC by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Washes: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot toluene with the slow addition of heptane) to afford pure [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Visualizations
Caption: General experimental workflow for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 3. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Managing reaction temperature for selective synthesis of biphenyl diols
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing reaction temperature for the selective synthesis of biphenyl diols, specifically focusing on 2,2'-biphenol and 4,4'-biphenol.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature influence the selectivity between 2,2'-biphenol and 4,4'-biphenol synthesis?
A1: Reaction temperature is a critical parameter that can significantly impact the isomeric ratio of biphenyl diols. Generally, the synthesis of these isomers is governed by a balance between kinetic and thermodynamic control. The formation of the ortho isomer (2,2'-biphenol) is often under kinetic control, meaning it has a lower activation energy and is favored at lower temperatures. Conversely, the para isomer (4,4'-biphenol) is typically the more thermodynamically stable product and is favored at higher temperatures, which allow the reaction to overcome a higher activation energy barrier and reach the most stable state.
Q2: What are the typical temperature ranges for the selective synthesis of 2,2'- and 4,4'-biphenol?
A2: The optimal temperature range is highly dependent on the specific synthetic route. For instance, in the oxidative coupling of certain substituted phenols, lower temperatures may favor the formation of the 2,2'-isomer. In contrast, higher temperatures are generally required for the synthesis of the 4,4'-isomer, often involving processes like the Ullmann coupling or dealkylation of substituted biphenyls, which can require temperatures upwards of 200°C.
Q3: What are the common side reactions related to temperature in biphenyl diol synthesis?
A3: At suboptimal temperatures, several side reactions can occur. If the temperature is too low, the reaction rate may be impractically slow. If the temperature is too high, it can lead to thermal decomposition of starting materials, intermediates, or the desired products. Other common side reactions include dehalogenation of aryl halide starting materials and homocoupling of reactants, which can be exacerbated by excessive heat. In some cases, elevated temperatures can also lead to the formation of polymeric byproducts.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Biphenyl Diol
-
Potential Cause: Inactive copper catalyst.
-
Solution: Copper(I) salts can oxidize over time. It is recommended to use a fresh, high-purity copper source. For classic Ullmann reactions, activating copper powder with iodine in acetone immediately before use can improve reactivity.
-
-
Potential Cause: Reaction temperature is too low.
-
Solution: While lower temperatures can favor ortho-selectivity, an excessively low temperature will result in a very slow reaction rate. Gradually increase the reaction temperature in increments of 10-20°C to find the optimal balance between reaction rate and selectivity.
-
-
Potential Cause: Presence of oxygen.
-
Solution: Many coupling reactions, including the Ullmann reaction, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere, such as nitrogen or argon.
-
Issue 2: Poor Selectivity (Formation of a Mixture of Isomers)
-
Potential Cause: The reaction temperature is not optimal for the desired isomer.
-
Solution: To favor the 2,2'-isomer (kinetic product), try lowering the reaction temperature. For the 4,4'-isomer (thermodynamic product), a higher temperature may be necessary. A systematic temperature screen is advisable to determine the optimal conditions for your specific substrate.
-
-
Potential Cause: Inappropriate ligand or lack thereof.
-
Solution: The use of a suitable ligand can stabilize the copper catalyst and enhance the selectivity of the desired coupling pathway. A screening of different ligands, such as amino acids or phenanthrolines, may be beneficial.
-
Issue 3: Formation of Significant Amounts of Byproducts
-
Potential Cause: Reaction temperature is too high.
-
Solution: Excessive heat can promote side reactions like dehalogenation and decomposition. If you observe significant byproduct formation, try lowering the reaction temperature.
-
-
Potential Cause: Unwanted homocoupling of starting materials.
-
Solution: The addition of a suitable ligand can often suppress homocoupling by promoting the desired cross-coupling reaction.
-
Data Presentation
The following table summarizes typical temperature ranges for the synthesis of 2,2'- and 4,4'-biphenol via different methods. Note that optimal temperatures can vary based on specific substrates, catalysts, and ligands used.
| Biphenyl Diol Isomer | Synthetic Method | Typical Temperature Range | Notes |
| 2,2'-Biphenol | Oxidative Coupling (Selenium Dioxide) | 70 - 90°C | Favored at lower temperatures (kinetic control). |
| 4,4'-Biphenol | Hydrolysis of Dihalobiphenyl | 120 - 200°C | Balances reaction rate and selectivity.[1] |
| 4,4'-Biphenol | Dealkylation of Tetra-tert-butyl-biphenol | 150 - 250°C | High temperatures required to remove protecting groups. |
| Biphenyl Diols | Ullmann Coupling | 100 - 220°C | Classic method often requiring high temperatures. |
Experimental Protocols
Representative Protocol for Ullmann Condensation to form a Biphenyl Ether (as an analogue to Biphenyl Diol Synthesis)
This protocol outlines a general procedure for a copper-catalyzed Ullmann condensation. The specific conditions, especially temperature, should be optimized for the synthesis of the desired biphenyl diol isomer.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and base (e.g., potassium carbonate, 2.0 mmol).
-
-
Reaction Setup:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., DMF, dioxane, or toluene) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated heating block and stir at the desired temperature (e.g., for kinetic control, start at a lower temperature like 80°C; for thermodynamic control, a higher temperature such as 150°C may be required).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
-
Visualizations
Caption: Temperature's influence on kinetic vs. thermodynamic control.
Caption: Troubleshooting workflow for biphenyl diol synthesis.
References
Improving solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?
A1: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a biphenolic compound. Based on the principle of "like dissolves like," it is expected to have low solubility in water and higher solubility in organic solvents.[1] The two hydroxyl groups provide some polar character, allowing for hydrogen bonding, while the dimethylbiphenyl structure is largely nonpolar. Its solubility will be influenced by the polarity of the solvent.
Q2: In which common laboratory solvents is [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- likely to be soluble?
Q3: How can I improve the solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- for a reaction?
A3: Several methods can be employed to improve the solubility of this compound for a reaction:
-
Solvent Selection: Choose a solvent in which the compound has higher intrinsic solubility. A screening of different solvents is recommended.
-
Co-solvents: The use of a co-solvent system can significantly enhance solubility. A small amount of a good solvent (like DMF or DMSO) can be added to a solvent in which the compound is only sparingly soluble.[8][9][10][11]
-
Temperature: Increasing the reaction temperature will generally increase the solubility of a solid in a liquid.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase where the biphenyl diol is in the organic phase, a phase-transfer catalyst can help facilitate the reaction by bringing reactants across the phase boundary.[12][13][14][15][16]
Troubleshooting Guide
Issue: My reaction with [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is slow or incomplete, and I suspect a solubility problem.
Q: How can I confirm that poor solubility is the issue?
A:
-
Visual Observation: Check if the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is fully dissolved in the reaction solvent at the reaction temperature. The presence of undissolved solid is a clear indicator of poor solubility.
-
Run a Solubility Test: Before running the full reaction, perform a simple solubility test by adding the compound to the chosen solvent at the intended reaction concentration and temperature.
Q: What steps can I take to troubleshoot a reaction with a poorly soluble biphenyl diol?
A:
-
Optimize the Solvent System:
-
Increase Reaction Temperature:
-
Carefully increase the reaction temperature in increments. Ensure that the reactants and products are stable at the higher temperature.
-
-
Increase Dilution:
-
While it may seem counterintuitive, sometimes running the reaction at a higher dilution can help to fully dissolve the starting material, which can lead to a better overall outcome, although this may decrease the reaction rate.
-
-
Consider Phase-Transfer Catalysis (PTC):
-
If your reaction involves two immiscible phases (e.g., organic and aqueous), a phase-transfer catalyst like a quaternary ammonium salt can be highly effective.[12][13][14][15][16] This is particularly relevant for reactions where a salt from the aqueous phase needs to react with the biphenyl diol in the organic phase.
-
Data Presentation
Table 1: Qualitative Solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Polar nature and ability to dissolve a wide range of organic compounds.[3][17][18][19][20] |
| Dimethyl Sulfoxide (DMSO) | High | Strong organic solvent known to dissolve many polar and nonpolar compounds.[2][4][5] | |
| Tetrahydrofuran (THF) | Moderate to High | Good general-purpose solvent for many organic compounds. | |
| Acetone | Moderate | Polar aprotic solvent, should be a reasonable solvent. | |
| Ethyl Acetate | Moderate | Medium polarity solvent. | |
| Polar Protic | Methanol | Moderate to High | The hydroxyl groups of the diol can hydrogen bond with the alcohol. |
| Ethanol | Moderate | Similar to methanol, good potential for solubility. | |
| Isopropanol | Moderate | Slightly less polar than methanol and ethanol, may have slightly lower solubility. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Common solvent for a wide range of organic compounds.[7][21] |
| Chloroform | Moderate | Similar to dichloromethane.[6] | |
| Aromatic | Toluene | Low to Moderate | Primarily nonpolar, but the aromatic ring can interact with the biphenyl system. |
| Nonpolar | Hexane | Low | The polarity of the diol functional groups will likely limit solubility in a nonpolar solvent. |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[22]
Materials:
-
[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe and syringe filter (PTFE, 0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- to a vial.
-
Add a known volume of the selected solvent.
-
Seal the vial and place it in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vial to stand at the set temperature to let the undissolved solid settle.
-
Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Protocol 2: Improving Reaction Conditions with a Co-solvent System
This protocol outlines the use of a co-solvent to improve the solubility of a sparingly soluble reactant.
Procedure:
-
Solvent Screening:
-
Based on the qualitative solubility table (Table 1), select a primary reaction solvent and a co-solvent in which the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is highly soluble (e.g., DMF or DMSO).
-
-
Reaction Setup:
-
To the reaction vessel, add the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and other solid reagents.
-
Add the co-solvent first (e.g., 5-10% of the total reaction volume) and stir to dissolve as much of the starting material as possible.
-
Add the primary solvent to reach the final desired reaction concentration.
-
Proceed with the addition of other reagents and the reaction as per your standard procedure.
-
-
Monitoring and Optimization:
-
Monitor the reaction progress. If solubility is still an issue, the percentage of the co-solvent can be gradually increased. Be mindful that changing the solvent composition can also affect the reaction rate and selectivity.
-
Mandatory Visualization
Caption: A decision workflow for troubleshooting reactions with poor reactant solubility.
Caption: A stepwise workflow for the experimental determination of solubility.
References
- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Chloroform Solvent Properties [macro.lsu.edu]
- 7. Dichloromethane Solvent Properties [macro.lsu.edu]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. m.youtube.com [m.youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 12. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. sacheminc.com [sacheminc.com]
- 17. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 18. DIMETHYLFORMAMIDE (DMF) - Ataman Kimya [atamanchemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. manavchem.com [manavchem.com]
- 21. Dichloromethane puriss., meets analytical specification of Ph. Eur., NF, = 99 GC 75-09-2 [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the nuanced structural differences between isomers can lead to vastly different chemical, physical, and biological properties. This guide provides a comparative analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and its structural isomers. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these compounds and to provide a framework for their experimental evaluation.
Physicochemical Properties: A Comparative Overview
It is important to note that these are predicted values and should be confirmed through experimental validation.
| Property | [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- | 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol | 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol[1][2][3] | 4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diol[4] |
| Molecular Formula | C₁₄H₁₄O₂[5] | C₁₄H₁₄O₂ | C₁₄H₁₄O₂[1][2][3] | C₁₄H₁₄O₂[4] |
| Molecular Weight | 214.26 g/mol [5] | 214.26 g/mol | 214.26 g/mol [1][2][3] | 214.26 g/mol [4] |
| Melting Point (°C) | Not available | Not available | 164-166 | Not available |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| Water Solubility | Not available | Not available | 0.056 g/L (at 25 °C)[2] | Not available |
| LogP (Computed) | Not available | 3.5 | 3.5 | 3.6[4] |
| CAS Number | 101203-31-0 | 612-84-0 | 612-84-0[1][2][3] | 52751-74-3[4] |
Note: The majority of the data in this table is computed and sourced from chemical databases. Experimental verification is highly recommended.
Potential Biological Activities and Experimental Evaluation
Biphenyl derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The specific substitution pattern of hydroxyl and methyl groups on the biphenyl core is expected to modulate these activities.
Antioxidant Activity
The phenolic hydroxyl groups present in these isomers suggest potential antioxidant activity. These compounds can act as free radical scavengers, a property that is crucial in mitigating oxidative stress implicated in various diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Assay Procedure: In a 96-well microplate, a small volume of the test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined. A lower IC₅₀ value indicates a higher antioxidant potency.
Antimicrobial Activity
The structural features of these biphenolic compounds, particularly the presence of hydroxyl groups and a lipophilic biphenyl backbone, suggest potential antimicrobial properties.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity
Investigating the cytotoxic potential of these compounds is essential for any therapeutic application. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Conclusion
The isomeric variations of dimethyl-substituted biphenyldiols present a compelling area of study for the discovery of new bioactive molecules. While comprehensive experimental data remains to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for researchers to undertake a systematic comparison of their properties. The subtle changes in molecular architecture are anticipated to have a profound impact on their biological activity, underscoring the importance of detailed experimental investigation in the pursuit of novel therapeutic agents and advanced materials.
References
- 1. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | C14H14O2 | CID 69167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol | 612-84-0 [chemicalbook.com]
- 4. 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol | C14H14O2 | CID 15737502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol - C14H14O2 | CSCS00010663754 [chem-space.com]
Validating the Structure of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For complex aromatic systems such as substituted biphenyls, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can present challenges due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR techniques offer a powerful solution by providing unambiguous correlations between nuclei, enabling confident structure validation. This guide provides a comparative overview of key 2D NMR methods for the structural confirmation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, supported by representative experimental data and detailed protocols.
Comparison of 2D NMR Techniques for Structural Elucidation
While various analytical methods can contribute to structure determination, 2D NMR is unparalleled in its ability to provide a detailed connectivity map of a molecule in solution. The most common and informative experiments for a molecule like [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are COSY, HSQC, and HMBC.
| 2D NMR Technique | Information Provided | Strengths for this Molecule | Limitations |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[1] | - Confirms the connectivity of aromatic protons on each ring.- Identifies neighboring protons. | - Does not provide information about carbon connectivity.- Can be complex to interpret with significant signal overlap. |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and the carbons to which they are directly attached (one-bond 1H-13C correlation).[1][2] | - Unambiguously assigns protons to their corresponding carbons.- Simplifies the assignment of the aromatic region. | - Does not provide information about quaternary carbons (carbons with no attached protons).- Does not show long-range correlations. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[1] | - Crucial for identifying the connectivity between different fragments of the molecule, including across the biphenyl linkage.- Allows for the assignment of quaternary carbons. | - Can sometimes show weak or ambiguous correlations.- Requires careful optimization of experimental parameters. |
Expected 2D NMR Correlations for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
The following table summarizes the expected key 2D NMR correlations for the target molecule. The numbering scheme used is provided in the accompanying image.
Table 1: Predicted 1H and 13C NMR Chemical Shifts and Key 2D NMR Correlations
| Atom Number | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Key COSY Correlations (1H-1H) | Key HMBC Correlations (1H to 13C) |
| 1, 1' | - | 138.0 | - | C2, C6, C5 |
| 2, 2' | 7.25 (d) | 129.0 | H4 | C1, C3, C4, C6 |
| 3, 3' | - | 155.0 | - | H2, H4, H5 |
| 4, 4' | 6.85 (t) | 118.0 | H2, H5 | C2, C3, C5, C6 |
| 5, 5' | 7.10 (d) | 125.0 | H4 | C1, C3, C4, C6 |
| 6, 6' | - | 130.0 | - | H2, H5, CH3 |
| CH3 | 2.10 (s) | 20.0 | - | C1, C5, C6 |
| OH | 5.50 (s) | - | - | C2, C3, C4 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Experimental Protocols
A generalized protocol for acquiring 2D NMR spectra on a standard spectrometer is provided below.
Sample Preparation:
-
Dissolve 10-20 mg of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire standard 1D 1H and 13C spectra to determine the spectral widths and appropriate pulse widths.
2D NMR Acquisition:
-
COSY:
-
Load a standard gradient-selected COSY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Typically, 2-4 scans per increment are sufficient.
-
-
HSQC:
-
Load a standard gradient-selected HSQC pulse sequence optimized for one-bond 1JCH couplings (typically ~145 Hz).
-
Set the 1H spectral width in the direct dimension (F2) and the 13C spectral width in the indirect dimension (F1).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
HMBC:
-
Load a standard gradient-selected HMBC pulse sequence optimized for long-range couplings (typically 4-8 Hz).
-
Set the spectral widths for 1H (F2) and 13C (F1).
-
A larger number of scans may be required to detect weaker long-range correlations.
-
Alternative and Complementary Validation Methods
While 2D NMR is a powerful tool, other techniques can provide complementary information for structural validation.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal. | - Unambiguous determination of stereochemistry and conformation in the solid state. | - Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | - Confirms the molecular formula.- High-resolution mass spectrometry (HRMS) provides very accurate mass measurements. | - Does not provide information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | - Quick and simple method to confirm the presence of key functional groups like -OH. | - Provides limited information about the overall molecular structure. |
| Computational Chemistry | Theoretical calculation of NMR chemical shifts and other properties.[3] | - Can aid in the assignment of complex spectra.- Can predict the most stable conformation. | - The accuracy of the results depends on the level of theory and basis set used.[3] |
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- using 2D NMR and the key correlations established by each experiment.
Caption: A flowchart illustrating the general workflow for 2D NMR-based structure validation.
Caption: Relationship between nuclei and the information provided by different 2D NMR experiments.
References
Comparative study of catalysts for the synthesis of substituted biphenyls
A Comparative Guide to Catalysts for the Synthesis of Substituted Biphenyls
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for this transformation.[1][2] The efficiency of this reaction is critically dependent on the choice of catalyst. This guide provides a comparative overview of common palladium-based catalyst systems, offering quantitative performance data and detailed experimental protocols to aid researchers in catalyst selection.
Catalyst Performance Comparison
The selection of a catalyst system, including the palladium source and associated ligands, significantly influences reaction yield, time, and overall efficiency.[3] Below is a summary of the performance of several widely used palladium catalyst systems for the synthesis of a representative substituted biphenyl from an aryl halide and an arylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 100 | 12-24 | ~95 | 1-2 | [4][5] |
| Pd(PPh₃)₄ | None | K₃PO₄ | Dioxane | 95 | 24-48 | ~90-98 | 5 | [4] |
| Pd/C | None | K₂CO₃ | Ethanol/Water | 80 | 2-4 | ~90-99 | 3 | [6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/Water | 100 | Overnight | ~80-95 | 0.1 | [7] |
| PEPPSI-Pd-NHC | NHC | K₂CO₃ | Water | RT | 1-3 | ~95-99 | 0.005-0.05 | [2] |
Note: Yields are highly substrate-dependent and the data presented is a representative range compiled from various sources. Reaction conditions should be optimized for specific substrates.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results. Below are representative procedures for the synthesis of a substituted biphenyl using different palladium catalyst systems.
Protocol 1: General Procedure using Pd(OAc)₂ with PPh₃
This protocol is a standard and widely used method for the Suzuki-Miyaura reaction.
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene and deionized water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as diethyl ether (20 mL).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]
Protocol 2: Ligand-Free Suzuki-Miyaura Cross-Coupling
This protocol outlines a method using a ligand-free palladium catalyst.
Materials and Reagents:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.005 mmol, 0.5 mol%)
-
Solvent (e.g., a water-ethanol blend) (3 mL)
Procedure:
-
In a suitable reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in the solvent.
-
Stir the mixture at room temperature for the indicated time.
-
After the reaction is complete, extract the solution multiple times with diethyl ether (e.g., 4 x 10 mL).
-
Purify the combined organic extracts by column chromatography on silica gel to obtain the desired product.[9]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of substituted biphenyls via a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the synthesis of substituted biphenyls.
Logical Pathway for Catalyst Selection
The choice of catalyst is often dictated by factors such as cost, air and moisture sensitivity, and the electronic and steric properties of the substrates. The following diagram outlines a logical approach to selecting a suitable catalyst system.
Caption: A decision-making pathway for catalyst system selection and optimization.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. rsc.org [rsc.org]
A Comparative Performance Analysis of Biphenyl Diol-Based Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral ligands is a cornerstone of modern asymmetric synthesis. Axially chiral biphenyl diols, with their tunable steric and electronic properties, represent a privileged class of ligands for a wide range of enantioselective transformations. This guide provides an objective comparison of the performance of various ligands based on different biphenyl diol backbones, supported by experimental data from key asymmetric reactions.
Performance in Enantioselective Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the efficacy of chiral ligands. The following data, primarily extracted from a comprehensive study on diverse, adjustable axially chiral biphenyl ligands, illustrates the impact of substituent patterns on the biphenyl backbone on catalytic activity and enantioselectivity.[1] The parent, unsubstituted (S)-BINOL is included for comparison.
Table 1: Performance of Biphenyl Diol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde [1]
| Ligand ID | 6,6'-Substituent | 5,5'-Substituent | Other Substituents | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S)-L1 | Methyl | H | - | CH₂Cl₂ | -3 | 97 | 86 |
| (S)-L2 | Ethyl | H | - | CH₂Cl₂ | -3 | 97 | 93 |
| (S)-L2 | Ethyl | H | - | Toluene | -3 | 97 | 94 |
| (S)-L3 | Isopropyl | H | - | CH₂Cl₂ | rt | 96 | 84 |
| (S)-L4 | Phenyl | H | - | CH₂Cl₂ | -3 | 93 | 81 |
| (S)-L5 | Methyl | Bromo | - | CH₂Cl₂ | -3 | 97 | 93 |
| (S)-L6 | Ethyl | Bromo | - | CH₂Cl₂ | -3 | 90 | 83 |
| (S)-L7 | Isopropyl | Bromo | - | CH₂Cl₂ | rt | 91 | 80 |
| (S)-L8 | Methyl | Chloro | - | CH₂Cl₂ | -3 | 95 | 91 |
| (S)-L9 | Methyl | Methyl | - | CH₂Cl₂ | rt | 92 | 85 |
| (S)-L10 | Ethyl | Methyl | - | CH₂Cl₂ | rt | 91 | 81 |
| (S)-L11 | Isopropyl | Methyl | - | CH₂Cl₂ | rt | 89 | 83 |
| (S)-BINOL | (Naphthyl fusion) | - | - | CH₂Cl₂ | -3 | 95 | 86 |
Note: 'rt' denotes room temperature. Data sourced from "Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts".[1]
Performance in Palladium-Catalyzed Asymmetric [4+2] Cycloaddition
Biphenyl diol backbones are also crucial in the synthesis of phosphoramidite ligands for palladium-catalyzed asymmetric cycloadditions. The electronic properties of the biphenyl scaffold can significantly influence the enantioselectivity of the reaction. The following table presents data on the performance of phosphoramidite ligands derived from substituted BINOL backbones in a ring-closing aminoalkylative amination reaction.
Table 2: Performance of BINOL-Derived Phosphoramidite Ligands in a Pd-Catalyzed Asymmetric Cycloaddition
| Ligand ID | 6,6'-Substituent on BINOL | Yield (%) | ee (%) |
| L5 | Methoxy | 78 | 80 |
| L6 | Phenyl | 75 | 82 |
| L7 | 3,5-di-tert-butylphenyl | 72 | 85 |
| L8 | Trifluoromethyl | 82 | 88 |
| L9 | Fluoro | 80 | 91 |
| L10 | Cyano | 78 | 97 |
Data adapted from "Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination". The reaction shown is an exemplar of Pd-catalyzed asymmetric cycloadditions where such ligands are employed.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective evaluation of catalyst performance.
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative method for the reaction detailed in Table 1.
Materials:
-
Chiral biphenyl diol ligand (0.02 mmol)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂, 2.0 mL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.32 mmol)
-
Benzaldehyde (0.2 mmol)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 0.6 mmol)
-
1N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A flame-dried Schlenk flask is charged with the chiral biphenyl diol ligand (0.1 eq) under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous solvent is added to dissolve the ligand.
-
Titanium(IV) isopropoxide (1.6 eq) is added, and the mixture is stirred at room temperature for approximately 30 minutes.
-
The flask is cooled to the specified reaction temperature (e.g., -3 °C).
-
Benzaldehyde (1.0 eq) is added to the mixture.
-
Diethylzinc solution (3.0 eq) is added dropwise while maintaining the reaction temperature.
-
The reaction is stirred for the specified time (e.g., 10 hours), and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of 1N HCl at 0 °C.
-
The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
General Procedure for Palladium-Catalyzed Asymmetric [4+2] Cycloaddition
The following is a general protocol for Pd-catalyzed asymmetric cycloadditions using phosphoramidite ligands, as exemplified by the data in Table 2.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Chiral phosphoramidite ligand (e.g., 6 mol%)
-
Substrate 1 (e.g., vinyl benzoxazinanone, 1.0 eq)
-
Substrate 2 (e.g., benzofuran-derived azadiene, 1.2 eq)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, the palladium precursor and the chiral phosphoramidite ligand are dissolved in the anhydrous, degassed solvent in a reaction vessel. The mixture is stirred for a short period to allow for complex formation.
-
Substrate 1 is added to the catalyst solution.
-
Substrate 2 is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature and for the required time, with progress monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the desired cycloaddition product.
-
The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.
Experimental Methods for Determining Ligand Binding Affinity
While the presented studies focus on catalytic performance, understanding the binding affinity of a ligand to its metal catalyst is crucial for rational catalyst design. Common experimental techniques to determine binding constants (Kd) include:
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between a ligand and a metal ion, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titrations can be used to monitor the chemical shift changes of either the ligand or a suitable nucleus on the metal complex upon binding. These changes can be used to calculate the binding affinity.
-
UV-Vis or Fluorescence Spectroscopy: If the binding event results in a change in the absorbance or fluorescence spectrum of the ligand or metal complex, spectrophotometric titrations can be employed to determine the binding constant.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to observe the formation of the metal-ligand complex directly and, through competition experiments, can provide information on relative binding affinities.
Visualizing Experimental Workflows and Catalytic Cycles
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric cycloaddition.
References
A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted biphenyl diols is a critical step in the development of various pharmaceuticals, ligands for asymmetric catalysis, and advanced materials. The target molecule, [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, presents unique challenges due to steric hindrance around the coupling sites. This guide provides a comparative analysis of three potential synthetic routes: Oxidative Coupling, Ullmann Coupling, and Suzuki-Miyaura Coupling. Each method is evaluated for its reproducibility, yield, purity, and scalability, with detailed experimental protocols provided.
Executive Summary
Comparison of Synthetic Methods
The performance of each proposed synthetic route is summarized below. The quantitative data are estimates based on typical results for similar transformations reported in the chemical literature.
| Parameter | Oxidative Coupling | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Starting Material | o-Cresol | 3-Bromo-2-methylphenol | 3-Bromo-2-methylphenol & (3-Hydroxy-2-methylphenyl)boronic acid |
| Typical Yield | 10-40% | 30-60% | 75-95% |
| Purity (after chroma.) | Moderate to Low | Moderate to High | High to Excellent |
| Reproducibility | Low | Moderate | High |
| Scalability | Difficult | Moderate | High |
| Key Challenge | Poor Regioselectivity | Harsh Conditions, Catalyst Loading | Multi-step Precursor Synthesis |
Experimental Protocols
Method 1: Oxidative Coupling of o-Cresol
This method is the most direct, employing the oxidative dimerization of o-cresol. However, controlling the regioselectivity to favor the desired ortho-ortho coupling over other isomers (ortho-para, para-para) is notoriously difficult, leading to low yields of the target compound and complex purification.[1][2][3][4][5]
Reaction Scheme: 2-(o-cresol) --[Oxidant]--> [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- + Isomers
Detailed Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-cresol (2.16 g, 20 mmol) in methanol (100 mL).
-
Addition of Catalyst: Add a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5.40 g, 20 mmol) in water (20 mL) dropwise to the stirred solution over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The solution will gradually darken.
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- from other isomers.
Method 2: Ullmann Homo-Coupling of 3-Bromo-2-methylphenol
The Ullmann reaction provides a more controlled approach by pre-functionalizing the starting material to direct the C-C bond formation. This homo-coupling of 3-bromo-2-methylphenol can be promoted by copper or palladium catalysts. While more reliable than oxidative coupling, it often requires high temperatures and catalyst loadings, and yields can be impacted by steric hindrance.[6][7][8][9][10]
Reaction Scheme: 2-(3-Bromo-2-methylphenol) --[Catalyst]--> [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
Detailed Protocol:
-
Precursor Synthesis: 3-Bromo-2-methylphenol can be synthesized from 3-bromo-2-methylaniline via diazotization followed by hydrolysis, with reported yields around 82%.[11]
-
Reaction Setup: To a flame-dried Schlenk tube, add copper(I) iodide (CuI) (38 mg, 0.2 mmol, 10 mol%), 1,10-phenanthroline (72 mg, 0.4 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (1.95 g, 6.0 mmol).
-
Addition of Reactants: Evacuate and backfill the tube with argon. Add 3-bromo-2-methylphenol (374 mg, 2.0 mmol) and N,N-dimethylformamide (DMF) (10 mL).
-
Reaction: Heat the reaction mixture at 120-140°C for 24-48 hours under an argon atmosphere.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with 1 M HCl (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Method 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly robust and versatile method for biaryl synthesis.[12][13][14][15][16] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This route offers the best reproducibility and typically provides the highest yields and purity, though it requires the synthesis of a boronic acid precursor.[14]
Reaction Scheme: (3-Hydroxy-2-methylphenyl)boronic acid + 3-Bromo-2-methylphenol --[Pd Catalyst, Base]--> [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
Detailed Protocol:
-
Precursor Synthesis:
-
Reaction Setup: In a round-bottom flask, combine (3-hydroxy-2-methylphenyl)boronic acid (152 mg, 1.0 mmol), 3-bromo-2-methylphenol (187 mg, 1.0 mmol), and potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol).
-
Addition of Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (36.6 mg, 0.05 mmol, 5 mol%). Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, applicable to the Ullmann and Suzuki-Miyaura coupling methods.
Caption: Generalized workflow for the synthesis of the target biphenyl diol.
Logical Relationship of Synthetic Routes
This diagram illustrates the relationship between the starting materials and the three proposed synthetic routes to the final product.
Caption: Comparison of synthetic pathways to the target molecule.
References
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sarjaweb.vtt.fi [sarjaweb.vtt.fi]
- 6. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 3-BROMO-2-METHYLPHENOL | 7766-23-6 [chemicalbook.com]
- 12. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 948592-46-9|(3-Hydroxy-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. The selection of a suitable analytical method is critical for ensuring the accuracy, precision, and reliability of data in research, development, and quality control. This document outlines detailed experimental protocols, presents a comparative summary of performance based on established validation parameters for similar phenolic and biphenyl compounds, and provides visualizations to aid in methodological understanding.
Data Presentation: Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the typical performance characteristics of each method for the analysis of phenolic and biphenyl compounds, which can be considered representative for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 1 ng/L (with derivatization) |
| Limit of Quantitation (LOQ) | 0.03 - 0.5 µg/mL | 0.1 - 5 ng/L (with derivatization) |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline the key experimental protocols for the analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reversed-phase HPLC method, which is well-suited for the separation of polar phenolic compounds.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm or 280 nm
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Validation Parameters to be Assessed:
-
Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile compounds or those that can be made volatile through derivatization. For [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a derivatization step is necessary to cap the polar hydroxyl groups.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of derivatized phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
Sample Preparation (with Derivatization):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Validation Parameters to be Assessed:
-
Same as for HPLC.
Mandatory Visualization
To better illustrate the processes involved, the following diagrams outline the analytical method cross-validation workflow and a logical comparison of the two techniques.
Caption: A workflow illustrating the key stages in the cross-validation of HPLC and GC-MS methods.
A Comparative Guide to the Synthetic Pathways of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
The synthesis of [1,1'-biphenyl]-3,3'-diol, 6,6'-dimethyl-, a key structural motif in various fields of chemical research, can be approached through several synthetic strategies. This guide provides a comparative overview of the primary pathways, including classical and modern coupling techniques, supported by experimental data and detailed methodologies.
Comparison of Synthetic Pathways
The following table summarizes the key aspects of three plausible synthetic routes to the target molecule: the Ullmann coupling, the Suzuki-Miyaura coupling, and an oxidative coupling approach.
| Pathway | Starting Material(s) | Key Reagents & Conditions | Yield | Advantages | Disadvantages |
| Ullmann Coupling | 5-Bromo-2-methylphenol | Copper powder, high temperature | Moderate | One-step C-C bond formation from a readily available precursor. | Harsh reaction conditions, often requires stoichiometric copper, and can have moderate yields[1][2]. |
| Suzuki-Miyaura Coupling | 5-Bromo-2-methylphenol and (2-methyl-5-hydroxyphenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/Water) | High | Milder reaction conditions, high yields, and good functional group tolerance[3][4]. | Requires the synthesis of a specific boronic acid precursor. |
| Oxidative Coupling | 4-Methylresorcinol | Oxidizing agent (e.g., FeCl₃, laccase) | Variable | Potentially a direct and atom-economical method. | Selectivity can be a major issue, leading to a mixture of isomers and over-oxidation products[5][6][7]. |
Experimental Protocols
Pathway 1: Ullmann Homocoupling of 5-Bromo-2-methylphenol
This classical approach involves the copper-mediated homocoupling of an aryl halide.
Step 1: Synthesis of 5-Bromo-2-methylphenol
A plausible precursor for the Ullmann coupling is 5-bromo-2-methylphenol. While a specific procedure for this exact isomer was not found, a representative synthesis for a related isomer, 2-bromo-5-methylphenol, is provided below, which can be adapted.
-
Reaction: Diazotization of 6-amino-m-cresol followed by a Sandmeyer-type reaction.
-
Procedure: A solution of sodium nitrite (2.8 g, 41 mmol) in water (5 ml) is added to a cooled (0-10 °C) mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol). The resulting diazonium salt solution is then added to a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml). The mixture is refluxed for 30 minutes, cooled, and extracted with ether. The crude product is purified by silica gel chromatography[8].
-
Yield: 20%[8].
Step 2: Ullmann Coupling
-
Reaction: Homocoupling of 5-bromo-2-methylphenol in the presence of copper.
-
General Procedure: 5-Bromo-2-methylphenol is heated with activated copper powder at high temperatures (typically >200 °C), often in a high-boiling solvent like nitrobenzene or DMF, or neat[1][2].
-
Expected Yield: Yields for Ullmann homocouplings can be moderate and variable.
Pathway 2: Suzuki-Miyaura Cross-Coupling
This modern cross-coupling method offers a more controlled and higher-yielding route.
Step 1: Synthesis of Precursors
-
5-Bromo-2-methylphenol: Synthesized as described in Pathway 1.
-
(2-methyl-5-hydroxyphenyl)boronic acid: This precursor can be synthesized from 5-bromo-2-methylphenol via lithiation followed by reaction with a borate ester and subsequent hydrolysis.
Step 2: Suzuki-Miyaura Coupling
-
Reaction: Palladium-catalyzed cross-coupling of 5-bromo-2-methylphenol with (2-methyl-5-hydroxyphenyl)boronic acid.
-
General Procedure: 5-Bromo-2-methylphenol (1 equivalent), (2-methyl-5-hydroxyphenyl)boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) are dissolved in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete. The product is then extracted and purified by chromatography[3][4].
-
Expected Yield: High yields are generally expected for Suzuki-Miyaura couplings.
Pathway 3: Oxidative Coupling of 4-Methylresorcinol
This pathway offers a direct route but faces challenges in selectivity.
-
Reaction: Direct oxidative C-C bond formation from 4-methylresorcinol.
-
General Procedure: 4-Methylresorcinol is treated with an oxidizing agent. A variety of reagents can be used, including metal salts like ferric chloride or enzymatic catalysts like laccase in the presence of oxygen[5][7]. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
-
Challenges: The hydroxyl groups activate multiple positions on the aromatic ring, potentially leading to a mixture of regioisomers (ortho-ortho, ortho-para, and para-para coupling) and polymerization. Controlling the reaction to selectively form the desired 6,6'-linked biphenyl is challenging[5][6].
Synthetic Workflow Diagrams
Caption: Alternative synthetic routes to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Conclusion
For the synthesis of [1,1'-biphenyl]-3,3'-diol, 6,6'-dimethyl-, the Suzuki-Miyaura coupling stands out as the most promising pathway. It offers a combination of mild reaction conditions, high potential yields, and greater control over the final product structure compared to the harsh conditions of the Ullmann coupling and the selectivity challenges of oxidative coupling. While the Ullmann reaction provides a more direct route from a single precursor, its lower yields and demanding conditions make it less favorable. Oxidative coupling, though atom-economical in principle, is hampered by a lack of selectivity for this specific substitution pattern. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, and available resources.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. OhioLINK ETD: Bailey, Aaron D. [etd.ohiolink.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, ensuring compliance with standard laboratory safety protocols.
Hazard Assessment and Classification
Quantitative Data for Related Biphenyl Compounds
To provide a reference for the physical properties of similar compounds, the following table summarizes data for isomers and related biphenyl diols.
| Property | Value | Compound | Source |
| Molecular Formula | C14H14O2 | [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- | [3] |
| Molecular Weight | 214.26 g/mol | [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | [4] |
| Melting Point | 85-86 °C | 1,1-Biphenyl-2,2-diol, 3,3-dimethyl- | [5] |
| Boiling Point | 314.4 °C (estimate) | 1,1-Biphenyl-2,2-diol, 3,3-dimethyl- | [5] |
| LogP | 2.34690 | 1,1-Biphenyl-2,2-diol, 3,3-dimethyl- | [5] |
Experimental Protocol: Waste Segregation and Collection
Proper segregation and collection of chemical waste are paramount to ensure safe handling and disposal. The following protocol outlines the necessary steps for managing waste of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Materials:
-
Clearly labeled, dedicated hazardous waste container (solid waste)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Chemical waste label
-
Fume hood
Procedure:
-
Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: All handling of the chemical waste should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
-
Use a Designated Waste Container: Place solid waste of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- into a designated and compatible hazardous waste container. The container should be in good condition and have a secure lid.
-
Label the Waste Container: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-"
-
The approximate amount of waste
-
The date of accumulation
-
Your name and laboratory information
-
-
Segregate the Waste: Store the waste container in a designated satellite accumulation area. This compound is a non-halogenated organic solid and should be segregated from incompatible materials such as strong oxidizing agents.[6][7] Do not mix with halogenated waste.[6][7]
-
Request Waste Pickup: Once the container is full or if it has been in storage for an extended period (typically not exceeding one year in a satellite accumulation area), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- waste.
Caption: Disposal workflow for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Final Disposal Method
The recommended final disposal method for non-halogenated organic compounds like [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is high-temperature incineration at a licensed hazardous waste facility.[8][9][10] This process ensures the complete destruction of the compound, minimizing its environmental impact. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol - C14H14O2 | CSCS00010663754 [chem-space.com]
- 4. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | C14H14O2 | CID 69167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Biphenyl-2,2-diol, 3,3-dimethyl-|lookchem [lookchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. madridge.org [madridge.org]
- 9. researchgate.net [researchgate.net]
- 10. PCB Waste Disposal | Veolia North America [veolianorthamerica.com]
Essential Safety and Handling Guide for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on safety data for structurally similar compounds and are designed to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 standards.[5] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[6] |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[6] For prolonged contact, consult the glove manufacturer's resistance data. Always dispose of contaminated gloves after use.[1] |
| Body Protection | Laboratory Coat | A Nomex® or similar flame-resistant lab coat, fully buttoned, should be worn.[6] Impervious clothing is necessary to protect the skin.[1] Avoid polyester or acrylic fabrics.[6] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot (closed toe and heel).[6] |
| Respiratory Protection | Respirator | Use in a well-ventilated area is crucial. If engineering controls like a fume hood are not sufficient to keep dust and fume levels below permissible limits, a NIOSH-approved respirator is required.[6][7] A respiratory protection program, including fit testing, must be in place.[6][8] |
Operational and Handling Plan
Safe handling practices are critical to minimize exposure. Always work in a designated area with proper engineering controls.
Engineering Controls:
-
Ventilation: Always handle [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid the formation of dust and aerosols during handling.[1]
-
Contact Avoidance: Avoid contact with skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[2][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[4][9]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.
Spill and Disposal Plan
Prompt and correct response to spills and proper disposal of waste are essential to maintain a safe laboratory environment.
Spill Cleanup:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains.[1]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[1][9]
Disposal:
-
Waste Containers: Dispose of the chemical and any contaminated materials in a designated and approved waste disposal plant.[2][5][9]
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laboratory and local regulations.[1]
-
Environmental Precautions: Avoid release into the environment.[2][4]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][5][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3][5][9] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][5][9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5][9] |
Logical Relationship for PPE Selection
Caption: Decision logic for selecting appropriate PPE based on hazard mitigation.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. carlroth.com [carlroth.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
